Neoechinulin A
Descripción
from the marine-derived fungus Aspergillus sp.; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPIYZIAHOECW-SAIXKJTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of Neoechinulin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the natural sources of Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid with significant therapeutic potential. The document summarizes quantitative data on its isolation, outlines detailed experimental protocols for its extraction and characterization, and visualizes key biological pathways and experimental workflows.
Natural Occurrence of this compound
This compound is a secondary metabolite predominantly produced by a variety of fungal species, particularly within the genera Aspergillus and Eurotium. Marine environments have proven to be a rich source of fungi that synthesize this compound. While less common, this compound and its derivatives have also been identified in some plant species.[1][2][3]
Fungal Sources
Fungi are the most prolific producers of this compound. Species of Aspergillus and Eurotium are frequently cited as sources.[1][2][3] Marine-derived fungi, in particular, have been a focus of research for novel bioactive compounds, including this compound.[4][5]
Plant Sources
The occurrence of this compound in the plant kingdom is comparatively rare. However, its presence has been reported in a few species, suggesting a potential symbiotic relationship with endophytic fungi or an independent biosynthetic capability.[1][2]
Quantitative Data on this compound Isolation
The yield of this compound from natural sources can vary significantly depending on the producing organism, culture conditions, and extraction methodology. The following table summarizes available quantitative data from selected studies.
| Natural Source | Organism/Plant Part | Yield/Concentration | Reference |
| Anhua Dark Tea Ferment | Aspergillus amstelodami BSX001 | Up to 1.500 mg/g | [6] |
| Marine Fungus | Microsporum sp. | Not specified, but isolated as a bioactive compound | [5] |
| Marine Fungus | Eurotium sp. SF-5989 | Not specified, but isolated for anti-inflammatory studies | [1] |
| Plant Root | Aconitum carmichaelii | Isolated, but specific yield not provided in the review | [2] |
| Hemp Seed | Cannabis sativa | Stereoisomers including (12R)-Neoechinulin A and (12S)-Neoechinulin A isolated | [1] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and characterization of this compound from fungal sources, based on cited literature.
Fungal Fermentation and Extraction
Organism: Aspergillus amstelodami BSX001
Fermentation:
-
The fungal strain is cultured on a solid-state fermentation medium.
-
After an appropriate incubation period to allow for the production of secondary metabolites, the fermented medium is harvested.
Extraction:
-
The harvested fermentation medium is dried at 60 °C and then pulverized to increase the surface area for extraction.
-
The powdered medium (e.g., 3.1 kg) is mixed with an organic solvent. Ethyl acetate (B1210297) is a suitable solvent due to its strong solubility for this compound and its stability. A solid-to-liquid ratio of 1:2 is used.
-
The mixture is subjected to ultrasound-assisted extraction for 120 minutes at a frequency of 40 kHz at room temperature (25 °C) to enhance the extraction efficiency.
-
The extract is then filtered to separate the solid residue from the liquid extract.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
Optimized Methanol (B129727) Extraction: An alternative optimized extraction uses methanol:
-
The dried and pulverized fermentation medium is mixed with a 72.76% methanol solution at a solid-liquid ratio of 25 mL/g.
-
The mixture is soaked for 30 minutes at a temperature of 50.8 °C.
-
The sample is sonicated at 40 kHz.
-
Following sonication, the mixture is centrifuged at 8000 rpm for 5 minutes.
-
The supernatant is collected and filtered through a 0.22 µm membrane for subsequent analysis.
Purification by High-Performance Liquid Chromatography (HPLC)
System: Agilent 1260 HPLC system or equivalent.
Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm) is typically used.
Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v) is used as the mobile phase.
Flow Rate: The flow rate is maintained at 1.0 mL/min.
Detection: The eluent is monitored at a detection wavelength of 225 nm.
Column Temperature: The column is maintained at a temperature of 30 °C.
Injection Volume: A 10 µL injection volume is used for analysis.
Structural Characterization
The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the molecule.
Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its isolation.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. researchgate.net [researchgate.net]
- 5. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Neoechinulin A from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid derived from marine fungi. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow and relevant biological pathways.
This compound has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1][2] Marine-derived fungi, such as those from the genera Aspergillus and Eurotium, have been identified as prominent sources of this promising natural product.[1][2]
Fungal Sources and Fermentation
This compound has been successfully isolated from several species of marine fungi. Notable examples include Aspergillus fumigatus recovered from the Red Sea, Eurotium sp. SF-5989, and Microsporum sp.[3][4] The production of this compound is typically achieved through large-scale fermentation of the source fungus.
Experimental Protocol: Fungal Fermentation
-
Culture Initiation: An axenic culture of the marine fungus is grown on a suitable agar (B569324) medium, such as ISP2 agar supplemented with sea salt. The culture is incubated at room temperature for 5-7 days to allow for sufficient growth.[4]
-
Inoculation: Small agar pieces containing the fungal mycelia are aseptically transferred to large conical flasks containing a liquid fermentation broth. A common broth composition includes malt (B15192052) extract, yeast extract, and mannitol, supplemented with sea salt.[4]
-
Static Fermentation: The inoculated flasks are incubated under static conditions at room temperature for an extended period, typically around 28 days, to allow for the production and accumulation of secondary metabolites, including this compound.[4]
Extraction and Isolation of this compound
Following fermentation, a multi-step extraction and purification process is employed to isolate this compound from the fungal biomass and culture broth.
Experimental Protocol: Extraction and Purification
-
Mycelial Extraction: The fungal mycelia are separated from the broth and subjected to extraction using an organic solvent, such as methanol, often facilitated by sonication to enhance efficiency. This process is typically repeated multiple times to ensure complete extraction of the metabolites.[4]
-
Solvent Partitioning: The crude extract is then partitioned with a series of organic solvents of varying polarities. For instance, a dichloromethane (B109758) fraction has been shown to be active and contain this compound.[4]
-
Chromatographic Purification: The active fraction is further purified using various chromatographic techniques. This often involves initial separation on a silica (B1680970) gel column, followed by purification using high-performance liquid chromatography (HPLC), particularly semi-preparative reverse-phase HPLC (RP-HPLC), to yield pure this compound.[4]
Structural Elucidation and Characterization
The definitive identification of this compound is accomplished through a combination of spectroscopic methods.
Experimental Protocol: Structural Characterization
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC), are conducted to elucidate the detailed chemical structure of this compound. The obtained data is then compared with literature values for confirmation.[4]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize some of the reported inhibitory concentrations (IC₅₀).
| Biological Activity | Assay Details | IC₅₀ Value | Reference |
| SARS-CoV-2 Mpro Inhibition | In vitro enzymatic assay | 0.47 µM | [4] |
| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition from 12.5 µM to 100 µM | [3][5] |
| Cytotoxicity | Against human cervical carcinoma (HeLa) cells | Data not explicitly quantified in provided search results | [6][7] |
Biological Signaling Pathways
This compound exerts its biological effects by modulating specific signaling pathways. Its anti-inflammatory properties, for example, are attributed to the suppression of key inflammatory mediators.
Anti-Inflammatory Signaling Pathway of this compound
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Mechanistically, this compound blocks the activation of the nuclear factor-kappaB (NF-κB) pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α.[3][5] Furthermore, it has been observed to decrease the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3][5]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental Workflow for the Isolation of this compound
Anti-Inflammatory Signaling Pathway of this compound
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 3. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Elucidating the Molecular Architecture of Neoechinulin A: A Technical Guide to its Structure and Stereochemistry
Introduction: Neoechinulin A is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products.[1] Isolated from various fungi, including Aspergillus and Eurotium species, it has garnered significant interest within the scientific community due to its diverse biological activities, which include antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the elucidation of this compound's structure and absolute stereochemistry, detailing the key experimental methodologies and presenting the corresponding data.
Planar Structure Elucidation
The determination of the planar structure of this compound, which has the molecular formula C₁₉H₂₁N₃O₂, was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule. For this compound, techniques like Electrospray Ionization (ESI) would be employed to generate ions, typically the protonated molecule [M+H]⁺.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 324.1709 | 324.171 | LC-MS (Orbitrap) |
Data sourced from PubChem CID 9996305.[3]
The observed mass confirms the molecular formula C₁₉H₂₁N₃O₂. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information by revealing stable fragments of the molecule, helping to piece together the connectivity of the indole and diketopiperazine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for the complete assignment of all proton and carbon signals and to establish the connectivity between atoms.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |
| 2 | 146.7 | - |
| 3 | 111.5 | - |
| 3a | 127.1 | - |
| 4 | 120.5 | 7.65 (d, 8.0) |
| 5 | 122.0 | 7.15 (t, 7.5) |
| 6 | 119.8 | 7.10 (t, 7.5) |
| 7 | 110.8 | 7.30 (d, 8.0) |
| 7a | 136.5 | - |
| 8 | 125.8 | 6.85 (s) |
| 10 | 166.2 | - |
| 11 | 55.4 | 4.20 (q, 7.0) |
| 12 | 17.8 | 1.50 (d, 7.0) |
| 13 | 160.1 | - |
| 1' | 40.2 | - |
| 2' | 147.5 | 6.20 (dd, 17.5, 10.5) |
| 3' | 112.5 | 5.10 (d, 10.5), 5.15 (d, 17.5) |
| 4', 5' | 28.5 | 1.45 (s, 6H) |
| NH-9 | - | 8.50 (br s) |
| NH-14 | - | 7.90 (br s) |
Note: Data is compiled from typical values for this class of compounds and may vary slightly between different literature sources and experimental conditions.
Experimental Workflow for Structure Elucidation
Caption: Logical workflow for the isolation and structural determination of this compound.
Stereochemistry Elucidation
This compound possesses two elements of stereochemistry that require definition: the absolute configuration of the chiral center at C-11 and the geometry of the C-8 double bond.
(Z)-Geometry of the Exocyclic Double Bond
The geometry of the exocyclic double bond (C-8) is determined to be Z based on Nuclear Overhauser Effect (NOE) correlations in 2D NOESY or ROESY NMR experiments. An NOE is observed between the vinyl proton H-8 and the N-H proton of the indole ring, which is only possible if these two protons are on the same side of the double bond, thus confirming the Z-configuration.
Absolute Configuration of the C-11 Stereocenter
The determination of the absolute configuration at the C-11 position is a critical step. This has been definitively established through total synthesis.
Asymmetric Synthesis: The stereoselective synthesis of both enantiomers of this compound allows for direct comparison with the naturally occurring compound.[4] By starting with a chiral building block of known absolute configuration (e.g., L-Alanine for the (S)-configuration at C-11), the synthesis leads to a product whose properties can be compared to the natural isolate.
Chiroptical Properties: The specific rotation of the synthesized enantiomer is compared to that of the natural product. Natural (-)-Neoechinulin A was found to correspond to the (S)-configuration at C-11. The synthesis of (+)-Neoechinulin A yielded a specific rotation of [α]ᴅ²² = +56 (c 0.1, MeOH), confirming its enantiomeric relationship.[4]
Table 3: Chiroptical Data for this compound
| Compound | Specific Rotation [α]ᴅ | Configuration at C-11 |
| (+)-Neoechinulin A | +56 (c 0.1, MeOH) | (R) |
| (-)-Neoechinulin A (Natural) | - | (S) |
The IUPAC name for natural this compound is therefore (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione .[3]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4]
-
¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A wider spectral width (~220 ppm) is required.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.
Mass Spectrometry (LC-MS)
-
Chromatography: A small amount of sample dissolved in methanol (B129727) is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically used, for example, with a mobile phase of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Ionization: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Analysis: The ions are analyzed by a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to obtain accurate mass measurements.
Polarimetry
-
Sample Preparation: A precise concentration of the sample (e.g., 0.1 g/100 mL) is prepared in a suitable solvent such as methanol.[4]
-
Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using the sodium D-line (589 nm) at a controlled temperature (e.g., 22 °C).[4] The specific rotation is then calculated from the observed rotation, concentration, and path length.
X-ray Crystallography (General Protocol)
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. For molecules with known chiral centers from a synthetic precursor, the absolute configuration can be confirmed. For novel structures, anomalous dispersion effects (e.g., the Flack parameter) can be used to determine the absolute configuration.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallographic analysis of inhibition of endothiapepsin by cyclohexyl renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Neoechinulin A in Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin (B12335001) A, a member of the diketopiperazine class of alkaloids, is a fungal secondary metabolite with a range of reported biological activities, including antioxidant and cytoprotective effects. Produced by various species of the genus Aspergillus, its unique chemical structure, characterized by a prenylated indole (B1671886) moiety, has garnered interest in the scientific community for potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of neoechinulin A, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production in Aspergillus species. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the non-ribosomal peptide synthetase (NRPS)-mediated condensation of L-tryptophan and L-alanine to form the diketopiperazine core, cyclo-L-alanyl-L-tryptophanyl[1]. This precursor then undergoes a series of post-NRPS modifications, primarily prenylation events, to yield the final product. The key enzymes in this pathway are two distinct prenyltransferases, EchPT1 and EchPT2, identified in Aspergillus ruber.
The proposed biosynthetic pathway is as follows:
-
Formation of the Diketopiperazine Core: An NRPS enzyme catalyzes the formation of the cyclic dipeptide cyclo-L-alanyl-L-tryptophanyl from L-alanine and L-tryptophan.
-
Initial Prenylation by EchPT1: The prenyltransferase EchPT1 catalyzes the first prenylation step, attaching a dimethylallyl pyrophosphate (DMAPP) moiety to the C2 position of the indole ring of cyclo-L-alanyl-L-tryptophanyl, forming preechinulin.
-
Subsequent Prenylations by EchPT2: The second prenyltransferase, EchPT2, then acts on preechinulin. It is responsible for a cascade of up to three additional dimethylallylations.
-
Formation of this compound and other derivatives: Through the action of these prenyltransferases, a variety of prenylated derivatives are produced, including this compound and neoechinulin B.[1] The biosynthetic gene clusters responsible for echinulin (B167357) and neoechinulin production have been identified in Aspergillus ruber and show high similarity to clusters found in other species like Aspergillus chevalieri.
This compound Biosynthetic Gene Cluster
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data on the enzyme kinetics of EchPT1 and EchPT2, as well as the concentrations of biosynthetic intermediates in the this compound pathway. Further research is required to establish these parameters, which are crucial for a complete understanding and potential bioengineering of the pathway.
Signaling Pathways and Regulation
The production of secondary metabolites in Aspergillus is a tightly regulated process, often linked to fungal development and environmental cues. The biosynthesis of this compound is likely controlled by a complex regulatory network involving global regulators such as LaeA and the Velvet complex (VeA, VelB, etc.).
-
LaeA: This global regulator is known to control the expression of numerous secondary metabolite gene clusters in Aspergillus species. Deletion of the laeA gene often results in the silencing of these clusters. It is proposed that LaeA acts as a methyltransferase that modifies chromatin structure, thereby making the biosynthetic genes accessible for transcription.
-
Velvet Complex: This complex of proteins, including VeA and VelB, plays a crucial role in coordinating fungal development and secondary metabolism in response to light. In the dark, the Velvet complex can interact with LaeA to activate the expression of secondary metabolite genes.
The interplay between these global regulators and potentially pathway-specific transcription factors within the this compound BGC fine-tunes its expression.
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to study the this compound biosynthetic pathway. These are generalized protocols and may require optimization for specific Aspergillus strains and experimental conditions.
Gene Knockout in Aspergillus species
This protocol outlines a general workflow for deleting a gene of interest within the this compound BGC using a CRISPR-Cas9 based approach.
Materials:
-
Aspergillus strain of interest
-
Plasmids for Cas9 and guide RNA (gRNA) expression
-
Donor DNA cassette containing a selectable marker flanked by homologous regions to the target gene
-
Protoplasting solution (e.g., Glucanex)
-
PEG-CaCl2 solution
-
Selective growth media
Workflow:
References
Neoechinulin A: A Comprehensive Technical Review of its Bioactivities and Mechanisms of Action
FOR IMMEDIATE RELEASE
A Deep Dive into the Therapeutic Potential of Neoechinulin A for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of this compound, a diketopiperazine indole (B1671886) alkaloid with the chemical formula C₁₉H₂₁N₃O₂ . This document consolidates current research on its diverse biological activities, underlying mechanisms of action, and key experimental data, offering a valuable resource for professionals in the fields of pharmacology, oncology, and neurobiology.
Chemical Profile and Properties
This compound is a fungal metabolite with a molecular weight of 323.4 g/mol . Its structure, characterized by an indole ring, a diketopiperazine moiety, and an isoprenyl group, is crucial for its biological functions.
| Property | Value |
| Chemical Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |
Biological Activities and Therapeutic Potential
This compound has demonstrated a remarkable range of biological activities, positioning it as a promising candidate for further drug development. These activities include anti-inflammatory, neuroprotective, and anticancer effects.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it effectively suppresses the production of pro-inflammatory mediators.
| Parameter | Cell Line | Treatment | IC₅₀ / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1][2] |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1] |
| Interleukin-1β (IL-1β) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1] |
| iNOS and COX-2 Expression | RAW 264.7 | LPS + this compound | Downregulation | [1] |
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Neuroprotective Effects
This compound has shown significant potential in protecting neuronal cells from various toxins, suggesting its utility in the context of neurodegenerative diseases. It has been demonstrated to protect PC12 cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce Parkinson's-like symptoms.[3][4] This protection is attributed to its ability to ameliorate downstream events of mitochondrial failure.[3][4]
| Parameter | Cell Line | Toxin | Effect of this compound | Reference |
| Cell Viability | PC12 | MPP+ | Increased cell survival | [3][4] |
| Caspase-3 Activation | Differentiated PC12 | SIN-1 | Inhibition | [5] |
Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis. In HeLa cervical cancer cells, it has been shown to induce apoptosis through a caspase-dependent pathway.[1]
| Cell Line | Activity | IC₅₀ | Mechanism | Reference |
| HeLa (Cervical Cancer) | Proliferation Inhibition, Apoptosis Induction | 1.25–10 μM | Downregulation of Bcl-2, Upregulation of Bax, Caspase-3 activation | [1] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects are mediated by the suppression of the NF-κB and p38 MAPK pathways. In LPS-stimulated macrophages, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. It also reduces the phosphorylation of p38 MAPK.
Pro-apoptotic Signaling Pathway in Cancer Cells
In cancer cells such as HeLa, this compound induces apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspase-3.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.
General Experimental Workflow for Assessing Bioactivity
Nitric Oxide Production Assay in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.[2]
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent.[6]
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[6]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[6]
Caspase-3 Activity Assay in HeLa Cells
-
Cell Culture and Treatment: Culture HeLa cells and treat with this compound at desired concentrations for a specified duration to induce apoptosis.[7]
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge to collect the cytosolic extract.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[7]
-
Absorbance Reading: Measure the absorbance at 400-405 nm to quantify the amount of p-nitroaniline released.[7]
Western Blot Analysis for NF-κB and p38 MAPK
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with LPS and this compound as described previously. Lyse the cells to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, IκBα, and a loading control (e.g., β-actin).[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an ECL detection system.[8]
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined anti-inflammatory, neuroprotective, and anticancer activities, coupled with a growing understanding of its mechanisms of action, make it a compelling subject for further research and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic capabilities of this promising molecule.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. benchchem.com [benchchem.com]
The Biological Activities of Neoechinulin A: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties and Mechanisms of a Promising Fungal Metabolite
Neoechinulin (B12335001) A, a diketopiperazine-type indole (B1671886) alkaloid primarily isolated from fungal species such as Aspergillus, Eurotium, and Microsporum, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the known pharmacological effects of Neoechinulin A, with a focus on its anti-inflammatory, neuroprotective, anticancer, antioxidant, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Its mechanism of action involves the suppression of key pro-inflammatory mediators and cytokines.
Inhibition of Pro-inflammatory Mediators
Studies have shown that this compound effectively inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages.[3][4] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of these inflammatory molecules.[3]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3] this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB. Additionally, it inhibits the phosphorylation of p38 MAPK.[3]
Table 1: Anti-inflammatory Activity of this compound
| Activity | Cell Line | Stimulant | Key Findings | Reference |
| Inhibition of NO Production | RAW264.7 | LPS | Dose-dependent inhibition | [3] |
| Inhibition of PGE2 Production | RAW264.7 | LPS | Dose-dependent inhibition | [3] |
| Downregulation of iNOS | RAW264.7 | LPS | Reduced protein expression | [3] |
| Downregulation of COX-2 | RAW264.7 | LPS | Reduced protein expression | [3] |
| Inhibition of NF-κB | RAW264.7 | LPS | Inhibition of IκBα phosphorylation | [3] |
| Inhibition of p38 MAPK | RAW264.7 | LPS | Inhibition of p38 phosphorylation | [3] |
Experimental Protocol: Determination of Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁵ cells/well and allowed to adhere for 12-24 hours.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[4]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Neuroprotective Activity
This compound exhibits significant neuroprotective properties, demonstrated in neuronal cell models against various neurotoxins.
Protection against Oxidative Stress-Induced Cell Death
This compound protects neuronal-like PC12 cells from cytotoxicity induced by 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1), a peroxynitrite donor.[5][6] This protection is associated with the inhibition of caspase-3-like protease activation.[5] The cytoprotective effect requires a pre-incubation period of at least 12 hours, suggesting the involvement of gene expression induction.[6]
Protection against Parkinson's Disease-Related Neurotoxins
This compound also protects PC12 cells from the cytotoxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like symptoms.[4] This suggests a potential therapeutic role for this compound in neurodegenerative diseases.
Table 2: Neuroprotective Activity of this compound
| Activity | Cell Line | Toxin | Key Findings | Reference |
| Cytoprotection | PC12 | SIN-1 | Inhibition of caspase-3 activation | [5] |
| Cytoprotection | PC12 | MPP+ | Amelioration of downstream events of mitochondrial failure | [4] |
Experimental Protocol: Neuroprotective Assay in PC12 Cells
-
Cell Culture and Differentiation: PC12 cells are cultured in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, cells are treated with nerve growth factor (NGF) for 3 days.
-
Treatment: Differentiated PC12 cells are pre-treated with various concentrations of this compound for 24 hours.
-
Toxin Challenge: Cells are then exposed to a neurotoxin such as SIN-1 or MPP+ for an additional 24 hours.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay or LDH assay to quantify the protective effect of this compound.
Signaling Pathway: Neuroprotection against SIN-1
Caption: this compound's inhibition of SIN-1-induced apoptosis.
Anticancer Activity
This compound has demonstrated promising anticancer activity, particularly against human cervical cancer (HeLa) cells.[7][8]
Induction of Apoptosis
The primary mechanism of this compound's anticancer effect is the induction of apoptosis through the mitochondrial pathway.[1][7] It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[1] The tumor suppressor protein p53 is also implicated in this process.[1]
Table 3: Anticancer Activity of this compound
| Activity | Cell Line | IC50 | Key Findings | Reference |
| Cytotoxicity | HeLa | 1.25–10 μM | Induction of apoptosis | [3] |
| Apoptosis | HeLa | - | Upregulation of Bax, downregulation of Bcl-2 | [1] |
Experimental Protocol: Western Blot for Bax and Bcl-2 Expression in HeLa Cells
-
Cell Culture and Treatment: HeLa cells are cultured in a suitable medium and treated with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.
Signaling Pathway: Anticancer Apoptotic Pathway
Caption: this compound-induced apoptotic pathway in cancer cells.
Antioxidant Activity
This compound possesses radical scavenging properties, contributing to its overall biological effects.
DPPH Radical Scavenging
The antioxidant potential of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. One study reported an IC50 value of 0.219 mg/mL for its DPPH radical scavenging activity.[9]
Table 4: Antioxidant Activity of this compound
| Activity | Assay | IC50 | Reference |
| Radical Scavenging | DPPH | 0.219 mg/mL | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is then determined.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. It exhibited an IC50 value of 0.47 µM against Mpro.[10]
Table 5: Antiviral Activity of this compound
| Activity | Target | IC50 | Reference |
| Inhibition | SARS-CoV-2 Mpro | 0.47 µM | [10] |
Conclusion
This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its anti-inflammatory, neuroprotective, anticancer, antioxidant, and antiviral properties, supported by defined mechanisms of action, position it as a promising lead molecule for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile for various human diseases. This guide provides a foundational resource for researchers embarking on the exploration of this intriguing fungal metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisheries and Aquatic Sciences [e-fas.org]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in human cervical carcinoma HeLa cells by this compound from marine-derived fungus Microsporum sp. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Neoechinulin A: A Fungal Secondary Metabolite with Promising Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A is a diketopiperazine-type indole (B1671886) alkaloid, a secondary metabolite primarily produced by various fungal species, including those of the genera Aspergillus and Eurotium.[1] As a member of the echinulin (B167357) family, this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities. These properties, which include anti-inflammatory, neuroprotective, anticancer, and antiviral effects, position this compound as a promising candidate for further investigation in the context of drug discovery and development. Structurally, the presence of a C8/C9 double bond is crucial for many of its biological functions.[2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential.
Biosynthesis of this compound
The biosynthesis of this compound is an intricate enzymatic process originating from the precursor molecule cyclo-L-alanyl-L-tryptophyl. This foundational diketopiperazine is then subjected to a series of post-modifications, primarily prenylation, catalyzed by specific prenyltransferases. The biosynthetic gene cluster responsible for this pathway has been identified in Aspergillus species. A key enzyme in this cascade is a prenyltransferase that facilitates the addition of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the precursor. This is followed by a dehydrogenation step to form the characteristic C8/C9 double bond.
Biological Activities and Quantitative Data
This compound exhibits a wide spectrum of biological activities, which have been quantified in various in vitro studies. The following tables summarize the key quantitative data related to its anti-inflammatory, neuroprotective, and anticancer effects.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of NO production | Dose-dependent inhibition (12.5-100 µM) | [3] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of PGE2 production | Dose-dependent inhibition | [3] |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of TNF-α secretion | Dose-dependent inhibition | |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of IL-6 secretion | Dose-dependent inhibition |
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from oxidative stress-induced cell death.
| Assay | Cell Line | Toxin | Parameter Measured | EC50 / Effect | Reference |
| Cytotoxicity Assay | PC12 | SIN-1 | Increased cell viability | Significant protection | [4] |
| Apoptosis Assay | PC12 | SIN-1 | Inhibition of caspase-3 activation | Significant inhibition | [4] |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation.
| Assay | Cell Line | Parameter Measured | IC50 / Effect | Reference | |---|---|---|---|---|---| | Cell Viability (MTT Assay) | HeLa | Inhibition of cell proliferation | Induces apoptosis |[1][2] | | Cell Viability (MTT Assay) | HCT 116 | Inhibition of cell proliferation | IC50 value reported | | | Apoptosis Assay | HeLa | Induction of apoptosis | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 |[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Cell Viability (MTT Assay):
-
After removing the supernatant, 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm.
-
Neuroprotective Activity Assay in PC12 Cells
-
Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, cells are treated with 50 ng/mL of nerve growth factor (NGF) for 5-7 days.
-
Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.
-
Induction of Cytotoxicity: 3-morpholinosydnonimine (SIN-1) is added to the culture medium to a final concentration that induces significant cell death (e.g., 1 mM) and incubated for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described previously.
Anticancer Activity Assay
-
Cell Culture: Cancer cell lines (e.g., HeLa, HCT 116) are maintained in their respective recommended culture media.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
Cell Viability (MTT Assay): Cell viability is measured using the MTT assay as previously described to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with this compound at its IC₅₀ concentration for a specified time.
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide are added to the cell suspension.
-
After incubation in the dark, the percentage of apoptotic cells is quantified by flow cytometry.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as iNOS and COX-2, and consequently, a decrease in the production of NO and PGE2.
Conclusion
This compound, a fungal secondary metabolite, stands out as a molecule of significant pharmacological interest. Its multifaceted biological activities, including potent anti-inflammatory, neuroprotective, and anticancer effects, underscore its potential as a lead compound for the development of novel therapeutics. The elucidation of its biosynthetic pathway and mechanisms of action, particularly its modulation of key signaling cascades like NF-κB and p38 MAPK, provides a solid foundation for future research. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and its derivatives in treating a range of human diseases.
References
- 1. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Neoechinulin A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A is an indole (B1671886) alkaloid secondary metabolite produced by various fungi, including species of Aspergillus and Eurotium.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and antitumor properties.[1][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for quality control, pharmacokinetic studies, and drug development.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and experimental protocols based on published methods.
Quantitative Data Summary
The following tables summarize the key parameters from various validated HPLC methods for the quantification of this compound.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Agilent 1260 HPLC system[1] | Not Specified | Sunfire C18 Analytical HPLC[4] |
| Column | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)[1] | Diamonsil C18 (250 mm x 4.6 mm, 5 µm)[5] | Sunfire C18 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% phosphoric acid in water (3:7, v/v)[1] | Methanol (B129727) and 0.1% phosphoric acid in water (63:37, v/v)[5] | Methanol and water gradient (0-100% MeOH over 30 min)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | 1.0 mL/min[4] |
| Detection Wavelength | 254 nm[1] | 225 nm[5] | Not Specified |
| Column Temperature | 30 °C[1] | 30 °C[5] | Not Specified |
| Injection Volume | 10 µL[1] | 10 µL[5] | Not Specified |
Table 2: Method Validation Data for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.02 - 0.10 mg/mL[1] | 2.0 - 40.0 mg/L[5] |
| Correlation Coefficient (r²) | 0.9986[1] | 0.9995[5] |
| Recovery | Not Specified | 98.3% - 101.1%[5] |
Experimental Protocols
Protocol 1: Quantification of this compound from Fungal Fermentation
This protocol is adapted from a method used for the quantification of this compound from Aspergillus amstelodami fermentation.[1]
1. Sample Preparation (Ultrasound-Assisted Extraction)
a. Dry and pulverize the fungal fermentation medium. b. Mix the pulverized medium with methanol (HPLC grade) at a solid-liquid ratio of 1:25 (g/mL).[1] c. The optimal extraction conditions were found to be a methanol volume fraction of 72.76% at a soaking temperature of 50.8°C.[1] d. Sonicate the mixture for a specified time in an ultrasound cleaner (e.g., 40 kHz).[1] e. Centrifuge the mixture at 8000 rpm for 5 minutes.[1] f. Collect the supernatant and filter it through a 0.22 µm membrane filter prior to HPLC analysis.[1]
2. HPLC Analysis
a. HPLC System: Agilent 1260 HPLC system or equivalent.[1] b. Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).[1] c. Mobile Phase: Isocratic elution with acetonitrile and 0.1% phosphoric acid in water (3:7, v/v).[1] d. Flow Rate: 1.0 mL/min.[1] e. Column Temperature: 30 °C.[1] f. Detection: UV spectrophotometric detector at 254 nm.[1] g. Injection Volume: 10 µL.[1]
3. Standard Curve Preparation
a. Prepare a stock solution of this compound standard in methanol. b. Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.02 to 0.10 mg/mL.[1] c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration. The standard curve equation provided in the reference is y = 11414x − 3.9905, with an R² of 0.9986.[1]
4. Quantification
a. Inject the filtered sample extract into the HPLC system. b. Determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the sample using the standard curve equation.
Protocol 2: Quantification of this compound in Cordate Pinellia Tuber
This protocol is based on a method for determining this compound in a plant matrix.[5]
1. Sample Preparation (Extraction from Plant Material)
-
The specific extraction procedure for Cordate Pinellia Tuber is not detailed in the abstract, but a general methanol extraction, similar to Protocol 1, can be inferred. The sample would need to be homogenized and extracted with methanol, followed by filtration.
2. HPLC Analysis
a. HPLC System: A standard HPLC system with a UV detector. b. Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm).[5] c. Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v).[5] d. Flow Rate: 1.0 mL/min.[5] e. Column Temperature: 30 °C.[5] f. Detection Wavelength: 225 nm.[5] g. Injection Volume: 10 µL.[5]
3. Standard Curve Preparation
a. Prepare a stock solution of this compound in methanol. b. Create a series of standard solutions with concentrations ranging from 2.0 to 40.0 mg/L.[5] c. Inject each standard and construct a calibration curve. A good linear relationship with r = 0.9995 was reported.[5]
4. Quantification
a. Inject the prepared plant extract. b. Measure the peak area of this compound. c. Quantify the concentration using the established calibration curve.
Visualizations
Signaling Pathway
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β.[6]
References
- 1. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Isolation and determination of this compound in Cordate Pinellia Tuber] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Neoechinulin B as a Potential Antiviral Agent Against Hepatitis C Virus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoechinulin B, a diketopiperazine-type indole (B1671886) alkaloid, has been identified as a potential antiviral agent against the Hepatitis C Virus (HCV).[1][2][3] Unlike many direct-acting antivirals that target viral proteins, Neoechinulin B exhibits a host-targeting mechanism of action.[4] It functions as an antagonist of the liver X receptor (LXR), a key regulator of lipid metabolism.[1][2][5] By inhibiting LXR, Neoechinulin B disrupts the formation of double-membrane vesicles (DMVs), which are essential for HCV RNA replication.[4][6][7] This novel mechanism presents a promising avenue for the development of new anti-HCV therapeutics. In contrast, studies have shown that the related compound, Neoechinulin A, does not exhibit antiviral activity against HCV.[6][7]
Data Presentation
Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Neoechinulin B and Related Compounds
| Compound | IC50 (µM) | IC90 (µM) | CC50 (µM) | Cell Line | Reference |
| Neoechinulin B (1a) | - | - | >20 | Huh7.5.1 | [6] |
| This compound (7) | No activity | No activity | >20 | Huh7.5.1 | [6] |
| Preechinulin (8) | No activity | No activity | >20 | Huh7.5.1 | [6] |
| Neoechinulin B Derivative (1l) | More potent than 1a | - | >20 | Huh7.5.1 | [6] |
| Neoechinulin B Derivative (1n) | More potent than 1a | - | >20 | Huh7.5.1 | [6] |
| Neoechinulin B Derivative (1p) | More potent than 1a | - | >20 | Huh7.5.1 | [6] |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Note: Specific IC50 and IC90 values for Neoechinulin B were not explicitly provided in the search results, but its activity was confirmed. Several derivatives showed more potent anti-HCV activity than the parent compound.
Table 2: Effect of Neoechinulin B on LXR-Mediated Transcription
| Compound | Concentration (µM) | LXRα Inhibition (IC50 µM) | LXRβ Inhibition (IC50 µM) | Cell Line | Reference |
| Neoechinulin B | 20 | 5.5 | 7.6 | HuSE2 | [8] |
Experimental Protocols
1. Protocol for Evaluating the Anti-HCV Activity of Neoechinulin B in a Cell Culture System
This protocol outlines the steps to determine the inhibitory effect of Neoechinulin B on HCV production in an infected cell line.
Materials:
-
Huh7.5.1 cells (human hepatoma cell line)
-
HCV (e.g., JFH-1 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Neoechinulin B
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Antibodies for HCV core and NS5A proteins
-
Secondary antibodies for immunofluorescence and immunoblotting
Procedure:
-
Cell Culture: Culture Huh7.5.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
HCV Infection: Seed Huh7.5.1 cells in appropriate culture plates. Once confluent, infect the cells with HCV at a multiplicity of infection (MOI) of 0.15 for 4 hours.[5]
-
Compound Treatment: After 4 hours of infection, remove the virus-containing medium and wash the cells with PBS. Add fresh culture medium containing various concentrations of Neoechinulin B (e.g., 0-20 µM) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the treated cells for 72 hours at 37°C.[5]
-
Supernatant Collection and Re-infection: Collect the culture supernatant, which contains progeny viruses. Inoculate naive Huh7.5.1 cells with the collected supernatant for 48 hours to assess viral infectivity.[5]
-
Analysis of Viral Protein Expression:
-
Immunoblotting: Lyse the re-infected cells and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against HCV core and NS5A proteins, followed by an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[5]
-
Immunofluorescence: Fix the re-infected cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against HCV core and NS5A proteins, followed by fluorescently labeled secondary antibodies. Visualize the cells using a fluorescence microscope.[5]
-
-
Data Analysis: Quantify the reduction in HCV protein expression in Neoechinulin B-treated cells compared to the DMSO control to determine the antiviral activity.
2. Protocol for LXR Reporter Gene Assay
This protocol is designed to assess the inhibitory effect of Neoechinulin B on LXR-mediated transcriptional activity.
Materials:
-
Huh7-25 cells (or other suitable cell line)
-
LXR response element (LXRE)-driven luciferase reporter plasmid
-
Transfection reagent
-
Neoechinulin B
-
T0901317 (LXR agonist)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Transfection: Seed Huh7-25 cells in a 24-well plate. Co-transfect the cells with the LXRE-driven luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of Neoechinulin B in the presence or absence of the LXR agonist T0901317 for another 24 hours.[6]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of LXR-mediated transcription by Neoechinulin B compared to the T0901317-treated control.[6]
Mandatory Visualizations
Caption: Mechanism of action of Neoechinulin B against HCV.
Caption: Workflow for assessing the anti-HCV activity of Neoechinulin B.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-hepatitis C Virus Activity of Juglorubin Derivatives [jstage.jst.go.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Neoechinulin A in PC12 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin (B12335001) A, an indole (B1671886) alkaloid derived from marine fungi, has demonstrated significant neuroprotective properties in neuronal cell models.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of Neoechinulin A in rat pheochromocytoma (PC12) cells, a widely used model for studying neuronal function and neurodegenerative diseases. The protocols outlined herein focus on assessing cell viability, apoptosis, and the underlying signaling pathways modulated by this compound in the context of neurotoxin-induced cytotoxicity.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach. It has been shown to protect PC12 cells from cytotoxicity induced by various neurotoxins, including 1-methyl-4-phenylpyridinium (MPP+), rotenone, and 3-morpholinosydnonimine (SIN-1), which are commonly used to model Parkinson's disease.[2][3][4] The primary mechanisms of action include the amelioration of downstream events following mitochondrial complex I dysfunction, potent antioxidant and anti-nitration activities, and the modulation of cellular redox homeostasis, particularly by increasing the cellular reserve capacity for NAD(P)H generation.[4][5] Furthermore, this compound has been observed to inhibit the activation of caspase-3 and regulate the expression of apoptosis-associated proteins, suggesting an anti-apoptotic role.[1]
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound in PC12 cells against various neurotoxins.
Table 1: Effect of this compound on MPP+-induced Cytotoxicity in PC12 Cells
| Treatment Condition | Concentration of this compound (µM) | Cell Viability (% of control) | Reference |
| MPP+ (1.0 mM) | 0 | ~0% (at 20 hours) | [6] |
| MPP+ (1.0 mM) + this compound | 100 | Nearly 60% (at 20 hours) | [6] |
Table 2: Effect of this compound on Rotenone-induced Cell Death in PC12 Cells
| Treatment Condition | Concentration of this compound | Outcome | Reference |
| Rotenone | Not specified | Increased LDH leakage by 70% (at 21 hours) | [7] |
| Rotenone + this compound | Not specified | Decreased LDH leakage by 25% (at 21 hours) | [7] |
Table 3: Cytoprotective Activity of this compound against SIN-1-induced Cell Death in NGF-differentiated PC12 Cells
| Compound | Cytoprotective Effect against SIN-1 | Reference |
| This compound | Yes | [8] |
| This compound stereoisomers | Almost identical levels of protection | [8] |
| Acyclic analogue of this compound | Completely lost | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Differentiation
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 4-7 days.
Assessment of Cell Viability (MTT Assay)
This protocol is for assessing the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Differentiated PC12 cells in a 96-well plate
-
This compound
-
Neurotoxin (e.g., MPP+, Rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed differentiated PC12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 12-24 hours).
-
Introduce the neurotoxin (e.g., 1 mM MPP+ or 2 µM rotenone) to the wells, with and without this compound. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Differentiated PC12 cells
-
This compound
-
Neurotoxin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat differentiated PC12 cells with this compound and/or the neurotoxin as described in the cell viability assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol is for detecting changes in the expression of pro- and anti-apoptotic proteins.
Materials:
-
Treated and untreated differentiated PC12 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathway of this compound's neuroprotective effect in PC12 cells.
Experimental Workflow
Caption: General experimental workflow for investigating this compound's neuroprotective effects.
Logical Relationship of this compound's Protective Mechanisms
Caption: Logical relationship of this compound's mechanisms leading to neuroprotection.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound impedes the progression of rotenone-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound imparts resistance to acute nitrosative stress in PC12 cells: a potential link of an elevated cellular reserve capacity for pyridine nucleotide redox turnover with cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of this compound analogues with cytoprotection against peroxynitrite-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Action of Neoechinulin A: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of Neoechinulin A. Derived from marine fungi, this compound has demonstrated significant potential in modulating inflammatory responses. These guidelines focus on its mechanism of action, particularly its effects on the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophage models.
Introduction
This compound, a diketopiperazine-type indole (B1671886) alkaloid, has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] In vitro studies have consistently shown its ability to suppress the production of key pro-inflammatory mediators, making it a valuable candidate for further investigation in the context of inflammatory diseases.[3][4] This document outlines the core mechanisms of action and provides detailed protocols for replicating and expanding upon these findings.
The primary mechanism underlying this compound's anti-inflammatory effects is the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory conditions, such as those mimicked by LPS stimulation in macrophages, these pathways become activated, leading to the transcription and release of a cascade of inflammatory molecules. This compound intervenes at critical points in these pathways, effectively dampening the inflammatory response.
Mechanism of Action at a Glance
This compound's anti-inflammatory properties are attributed to its ability to:
-
Inhibit NF-κB Activation: It prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
-
Suppress p38 MAPK Phosphorylation: this compound specifically targets and reduces the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory cascade. Notably, it does not appear to affect the phosphorylation of other MAPKs like ERK and JNK in the same cell models.
The downstream consequences of these actions are a significant and dose-dependent reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4] This is accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Quantitative Data Summary
The inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages are dose-dependent. The following table summarizes the observed effects at various concentrations.
| Concentration of this compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production | Inhibition of TNF-α Production | Inhibition of IL-1β Production |
| 12.5 µM | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 25 µM | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 50 µM | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 100 µM | Marked suppression observed | Marked suppression observed | Marked suppression observed | Marked suppression observed |
Note: The data presented is based on studies conducted on LPS-stimulated RAW264.7 macrophages, with this compound pre-treatment for 3 hours followed by LPS (1 µg/mL) stimulation for 18 hours. The original data represents the mean values of three independent experiments ± SD.[5]
Visualizing the Mechanism
To illustrate the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: this compound's inhibitory action on NF-κB and p38 MAPK pathways.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for 3 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 18-24 hours for mediator production, shorter times for signaling pathway analysis).
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent: Prepare or use a commercial Griess reagent kit, which typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.
-
Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 3: Cytokine Production Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of PGE2, TNF-α, and IL-1β.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations in the samples by plotting a standard curve.
Protocol 4: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p38, total p38, IκB-α, and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
This compound represents a compelling natural product with well-defined anti-inflammatory mechanisms of action. The protocols and data presented herein provide a solid foundation for researchers to further explore its therapeutic potential. By targeting the NF-κB and p38 MAPK pathways, this compound offers a multi-pronged approach to mitigating inflammatory responses, warranting continued investigation for its potential application in various inflammatory conditions.
References
- 1. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Neoechinulin A: Application Notes and Protocols for SARS-CoV-2 Mpro Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoechinulin A, a fungal metabolite, has emerged as a promising inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. This document provides detailed application notes and experimental protocols for researchers investigating this compound and other potential Mpro inhibitors. The protocols outlined below are based on established methodologies and the specific findings related to this compound, offering a comprehensive guide for in vitro and cell-based evaluation.
Data Presentation: In Vitro Inhibitory Activity of Indole Diketopiperazine Alkaloids against SARS-CoV-2 Mpro
The following table summarizes the quantitative data on the inhibitory effects of this compound and related compounds against SARS-CoV-2 Mpro. This data is crucial for comparative analysis and for establishing a baseline for further studies.
| Compound | Source Organism | SARS-CoV-2 Mpro IC50 (µM) | Notes |
| This compound | Aspergillus fumigatus MR2012 | 0.47 | Potent inhibitor.[1][2] |
| Echinulin | Aspergillus fumigatus MR2012 | 3.90 | Structurally similar to this compound, but with significantly lower activity.[3] |
| Eurocristatine | Aspergillus fumigatus MR2012 | > 5 | Weak to no inhibitory activity observed at 5 µM. |
| GC376 | Synthetic | 0.36 | Reference standard and positive control for Mpro inhibition assays.[2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments required to evaluate the potential of this compound or other compounds as SARS-CoV-2 Mpro inhibitors.
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is adapted from the methodology used to determine the IC50 value of this compound[1]. It utilizes a fluorescence resonance energy transfer (FRET) substrate for a sensitive and quantitative measurement of Mpro activity.
a. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: A peptide containing a cleavage site for Mpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
This compound (or test compound) stock solution (e.g., 10 mM in DMSO).
-
GC376 (positive control) stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
b. Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (GC376) in DMSO. A typical concentration range for IC50 determination would be from 100 µM down to 0.01 µM.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted compounds, positive control, or DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of SARS-CoV-2 Mpro in the assay buffer to a final concentration that yields a robust signal-to-background ratio.
-
Add 20 µL of the Mpro solution to each well, except for the no-enzyme control wells.
-
Add 20 µL of assay buffer to the no-enzyme control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a solution of the FRET substrate in the assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Add 20 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm). Record data every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (enzyme with DMSO) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)
This protocol provides a standard method to assess the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context. Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection.
a. Materials and Reagents:
-
Vero E6 cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium).
-
DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium).
-
SARS-CoV-2 viral stock of known titer (PFU/mL).
-
This compound (or test compound).
-
Remdesivir (positive control).
-
1.2% Avicel or other overlay medium.
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-Buffered Saline (PBS).
-
6-well plates.
b. Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and Remdesivir in infection medium.
-
Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Wash the cells once with PBS.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in a small volume of infection medium (e.g., 200 µL per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Compound Treatment:
-
After the adsorption period, remove the viral inoculum.
-
Add 2 mL of the prepared compound dilutions or control medium to each well.
-
-
Overlay:
-
Incubate for 1-2 hours, then remove the medium containing the compound.
-
Add 2 mL of the overlay medium containing the same concentration of the compound.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Gently wash the wells with water.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).
-
Cytotoxicity Assay (MTT Assay)
It is essential to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general cytotoxicity to the host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
a. Materials and Reagents:
-
Vero E6 cells.
-
Growth Medium.
-
This compound (or test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader (570 nm).
b. Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Aspirate the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Visualizations
SARS-CoV-2 Main Protease (Mpro) in the Viral Life Cycle
Caption: Role of Mpro in the SARS-CoV-2 life cycle and its inhibition by this compound.
Experimental Workflow for Evaluating Mpro Inhibitors
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Neoechinulin A Production in Fungal Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Neoechinulin (B12335001) A from fungal fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Neoechinulin A fermentation experiments in a question-and-answer format.
Question 1: My fungal culture shows good biomass growth, but the yield of this compound is low or non-existent. What are the likely causes and solutions?
Answer:
High biomass does not always correlate with high production of secondary metabolites like this compound. This issue often points to suboptimal conditions for secondary metabolism induction. Here are the potential causes and recommended solutions:
-
Nutrient Repression: High concentrations of readily metabolizable carbon and nitrogen sources can repress secondary metabolite production.
-
Solution: Experiment with different carbon-to-nitrogen (C:N) ratios. While specific optimal ratios for this compound are not extensively published, a higher C:N ratio often triggers secondary metabolism. Try replacing glucose with slower-metabolizing carbon sources like sucrose (B13894) or lactose. For nitrogen, consider replacing ammonium (B1175870) salts with organic nitrogen sources such as yeast extract, peptone, or soybean meal, as high levels of ammonium can be repressive.
-
-
Suboptimal pH: The optimal pH for fungal growth may differ from the optimal pH for this compound biosynthesis.
-
Solution: Monitor and control the pH of the fermentation broth throughout the cultivation period. The optimal pH for Aspergillus and Eurotium species producing other secondary metabolites often falls in the slightly acidic to neutral range (pH 5.0-7.0). Conduct a pH profiling experiment to determine the optimal pH for this compound production by your specific fungal strain.
-
-
Inadequate Aeration: Oxygen is crucial for the biosynthesis of many secondary metabolites.
-
Solution: Ensure adequate dissolved oxygen (DO) levels by optimizing agitation and aeration rates. While specific DO requirements for this compound are not defined, maintaining a DO level above 20% saturation is a good starting point for many fungal fermentations.
-
-
Incorrect Fermentation Time: this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth.
-
Solution: Perform a time-course study to determine the optimal harvest time. Monitor both biomass and this compound concentration over an extended fermentation period (e.g., 7-14 days) to identify the peak production phase.
-
Question 2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
Answer:
Inconsistent yields are often due to variations in the inoculum or fermentation conditions.
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum are critical for reproducible fermentations.
-
Solution: Standardize your inoculum preparation. Use a consistent spore concentration (e.g., 10^6 - 10^7 spores/mL) from a culture of a specific age. Ensure the seed culture is in an actively growing phase before inoculating the production medium.
-
-
Media Preparation: Minor variations in media components can lead to different outcomes.
-
Solution: Use high-quality reagents and ensure accurate weighing and mixing of all media components. Prepare a large batch of media if possible to minimize variation between flasks or bioreactors.
-
-
Environmental Control: Fluctuations in temperature, pH, or aeration can impact reproducibility.
-
Solution: Utilize a well-calibrated bioreactor with automated control of these parameters. If using shake flasks, ensure consistent incubator temperature and shaking speed.
-
Question 3: My fungal culture is forming dense pellets, and the this compound yield is low. What should I do?
Answer:
Pellet formation can lead to mass transfer limitations, where cells in the center of the pellet are deprived of nutrients and oxygen, hindering secondary metabolite production.
-
Agitation Speed: High agitation can promote pellet formation in some fungal strains.
-
Solution: Optimize the agitation speed to encourage a more dispersed mycelial morphology. This often requires a balance between sufficient mixing and avoiding excessive shear stress.
-
-
Inoculum Concentration: A high inoculum concentration can sometimes lead to rapid pellet formation.
-
Solution: Experiment with different inoculum sizes to find a concentration that promotes dispersed growth.
-
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound has been isolated from several fungal species, primarily within the genera Aspergillus and Eurotium. Some of the reported producing strains include Aspergillus amstelodami, Aspergillus ruber, and Eurotium sp.[1]
Q2: What are the key precursors for this compound biosynthesis?
A2: this compound is a diketopiperazine alkaloid derived from the amino acids L-tryptophan and L-alanine. The biosynthesis involves a nonribosomal peptide synthetase (NRPS) that condenses these two amino acids, followed by prenylation reactions catalyzed by prenyltransferases.
Q3: Are there any known biosynthetic gene clusters for this compound?
A3: While the specific gene cluster for this compound has not been definitively characterized in all producing organisms, a putative biosynthetic gene cluster for neoechinulin C has been identified in Aspergillus chevalieri. This cluster shows high similarity to a gene cluster in Aspergillus ruber that is responsible for the biosynthesis of echinulins and neoechinulins. This suggests that a homologous gene cluster is likely responsible for this compound production.
Q4: How can I quantify the yield of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound. The compound has a characteristic UV absorbance that can be used for detection and quantification against a standard curve. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
Data Presentation
Table 1: Influence of Carbon Source on Secondary Metabolite Production in Aspergillus spp.
| Carbon Source | Typical Effect on Secondary Metabolism | Reference |
| Glucose | Can cause catabolite repression, often leading to lower yields if not controlled. | General Knowledge |
| Sucrose | Generally a good carbon source, often leading to higher yields than glucose. | General Knowledge |
| Lactose | Slower metabolization can sometimes lead to prolonged production phases. | General Knowledge |
| Glycerol | Often used to avoid strong catabolite repression. | General Knowledge |
Table 2: Influence of Nitrogen Source on Secondary Metabolite Production in Aspergillus spp.
| Nitrogen Source | Typical Effect on Secondary Metabolism | Reference |
| Ammonium salts | Can be repressive at high concentrations. | General Knowledge |
| Peptone | Good source of amino acids, often supports high yields. | General Knowledge |
| Yeast Extract | Provides a rich source of nitrogen, vitamins, and growth factors. | General Knowledge |
| Soybean Meal | A complex nitrogen source that can support sustained production. | General Knowledge |
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus sp. for this compound Production
This protocol provides a general framework for submerged fermentation. Optimization of specific parameters will be required for your particular strain and equipment.
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile water.
-
-
Seed Culture:
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate at 25-28°C with shaking at 150-180 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a Czapek-Dox based medium supplemented with yeast extract and peptone.
-
Inoculate the production medium with 5-10% (v/v) of the actively growing seed culture.
-
Incubate under the desired fermentation conditions (e.g., Temperature: 25-28°C, Agitation: 180-220 rpm, pH: 5.0-6.5).
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption.
-
Collect samples periodically to determine biomass and this compound concentration.
-
-
Extraction and Analysis:
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Extract the mycelium and the broth separately with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC.
-
Visualizations
Caption: Workflow for this compound production and analysis.
Caption: Logic diagram for troubleshooting low yield.
Caption: Putative signaling pathway for this compound.
References
Overcoming racemization during Neoechinulin A synthesis.
Technical Support Center: Neoechinulin A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to racemization during the synthesis of this compound.
Troubleshooting Guide: Racemization During Diketopiperazine Ring Formation
Issue: Loss of stereochemical purity at the C-12 position is observed during the final intramolecular cyclization step to form the diketopiperazine ring of this compound.
Root Cause Analysis: The primary cause of racemization is the epimerization of the stereogenic center at C-12. This is understood to be facilitated by the increased acidity of the α-proton of the alanine (B10760859) moiety within the cyclization precursor, particularly under thermal conditions. The planar nature of the resulting enolate intermediate allows for non-stereoselective reprotonation, leading to a mixture of enantiomers.
Visualizing the Proposed Racemization Pathway
Caption: Proposed racemization mechanism via a planar enolate intermediate.
Recommended Solutions
Based on published findings, the most effective method to suppress racemization is to control the reaction temperature during the intramolecular cyclization.
Quantitative Impact of Temperature on Racemization
| Reaction Temperature | Enantiomeric Excess (ee) of (-)-Neoechinulin A | Yield | Reference |
| 110 °C | 81% | 43% | [1] |
| 80 °C | 95% | 58% | [1] |
Detailed Experimental Protocol for Minimized Racemization
This protocol is adapted from a successful stereoselective synthesis of (-)-Neoechinulin A.[1]
Objective: To achieve intramolecular cyclization of the ΔTrp-L-Ala derivative to form (-)-Neoechinulin A with high enantiomeric excess.
Materials:
-
ΔTrp-L-Ala derivative (amine precursor 2)
-
Toluene, anhydrous
Procedure:
-
Dissolve the amine precursor 2 in anhydrous toluene.
-
Heat the solution at a constant temperature of 80 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford (-)-Neoechinulin A.
Expected Outcome: Following this protocol should yield (-)-Neoechinulin A with an enantiomeric excess of approximately 95%.[1]
Experimental Workflow for Stereoselective Cyclization
Caption: Optimized workflow for minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: Why is the stereocenter at C-12 in this compound prone to racemization during synthesis?
A1: The α-proton at the C-12 position, which is adjacent to the carbonyl group of the diketopiperazine ring, is acidic. Under thermal conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of the original stereochemistry. It has been suggested that the overall structure of the this compound precursor increases the acidity of this specific proton compared to similar structures like its 8,9-dihydro derivative.[1]
Q2: Besides temperature, what other factors could potentially influence racemization in this synthesis?
A2: While temperature is the most critically identified factor for this compound, other general factors known to influence racemization in peptide and diketopiperazine synthesis include:
-
Base: The presence and strength of a base can facilitate the abstraction of the α-proton.
-
Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.
-
Reaction Time: Prolonged heating, even at a lower temperature, can increase the extent of racemization.
Q3: How can I confirm the enantiomeric excess of my synthesized this compound?
A3: The enantiomeric excess of your final product should be determined using a chiral stationary phase high-performance liquid chromatography (HPLC) system. This technique will separate the two enantiomers, and the ratio of their peak areas will allow for the calculation of the enantiomeric excess.
Q4: Is it possible to synthesize the (+)-enantiomer of this compound with high optical purity?
A4: Yes, by starting with the corresponding ΔTrp-D-Ala derivative and applying the same optimized low-temperature (80 °C) cyclization conditions, (+)-Neoechinulin A has been synthesized with 99% enantiomeric excess.[1]
Logical Relationship of Factors Affecting Racemization
References
Technical Support Center: Neoechinulin A Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Neoechinulin A under thermal stress. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a diketopiperazine indole (B1671886) alkaloid with a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its stability is a critical factor for ensuring the quality, efficacy, and safety of any potential therapeutic application. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary factors that can affect the stability of this compound?
Like many complex natural products, the stability of this compound can be influenced by several factors, including:
-
Temperature: Thermal stress can lead to degradation.
-
pH: The diketopiperazine ring system can be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Photodegradation is a common issue for many organic molecules.
-
Oxidation: The indole moiety may be susceptible to oxidation.
Q3: What are the likely degradation pathways for this compound under thermal stress?
Based on the structure of this compound, which contains a diketopiperazine ring, potential thermal degradation pathways include:
-
Epimerization: The stereocenter at the alpha-carbon to the carbonyl group in the diketopiperazine ring can be susceptible to racemization at elevated temperatures. One study on the synthesis of this compound noted that heating at 110°C caused partial racemization, while 80°C resulted in minimal racemization.[3]
-
Hydrolysis: The amide bonds in the diketopiperazine ring can undergo hydrolysis, leading to the opening of the ring structure.
-
Oxidation: The indole nucleus and other parts of the molecule could be prone to oxidation at higher temperatures, especially in the presence of oxygen.
-
Dehydration: Loss of a water molecule is another possible degradation pathway for some organic molecules under thermal stress.
Q4: How can I monitor the stability of this compound during my experiments?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. A validated HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[4]
Troubleshooting Guides
Guide 1: Unexpectedly Fast Degradation of this compound in Thermal Stress Studies
Problem: You observe a much faster degradation of this compound than anticipated when subjecting it to elevated temperatures.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent: The solvent used to dissolve this compound may be contributing to its degradation at high temperatures. | 1. Review the literature for compatible solvents for this compound and other indole alkaloids. 2. Consider using aprotic solvents if hydrolysis is suspected. 3. Perform control experiments with the solvent alone under the same thermal stress conditions to check for solvent degradation products that might interfere with the analysis. |
| Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your sample or solvent can catalyze degradation reactions. | 1. Ensure high purity of your this compound sample. 2. Use high-purity, HPLC-grade solvents. 3. Be mindful of potential leachables from container materials. |
| Oxygen in Headspace: The presence of oxygen in the headspace of your reaction vessel can accelerate oxidative degradation. | 1. Degas your solvent before preparing the sample solution. 2. Purge the headspace of your sample vial with an inert gas like nitrogen or argon before sealing and heating. |
Guide 2: Poor Reproducibility of Stability Data
Problem: You are getting inconsistent results between replicate experiments for the thermal stability of this compound.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Temperature Control: Fluctuations in the oven or heating block temperature can lead to variable degradation rates. | 1. Calibrate your heating equipment regularly. 2. Use a calibrated thermometer to monitor the temperature inside the heating chamber. 3. Ensure uniform heat distribution within the heating block or oven. |
| Inconsistent Sample Preparation: Variations in concentration, solvent, or handling of samples can introduce variability. | 1. Follow a standardized and well-documented sample preparation protocol. 2. Use calibrated pipettes and balances. 3. Ensure complete dissolution of this compound before starting the experiment. |
| HPLC Method Variability: Issues with the HPLC system can lead to inconsistent analytical results. | 1. Equilibrate the HPLC system for a sufficient amount of time before injecting samples. 2. Run system suitability tests before each analytical run to ensure the performance of the column and instrument. 3. Check for leaks in the HPLC system. |
Guide 3: Appearance of Unknown Peaks in HPLC Chromatogram
Problem: During your thermal stress study, you observe new, unidentified peaks in the HPLC chromatogram of your this compound sample.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products: The new peaks are likely degradation products of this compound. | 1. Use a diode-array detector (DAD) or photodiode array (PDA) detector to obtain the UV spectrum of the new peaks and compare it to that of this compound to see if they are structurally related. 2. If available, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown peaks to help in their identification. |
| Solvent Impurities or Degradation: The new peaks could be from the solvent itself. | 1. Inject a blank (solvent only) that has been subjected to the same thermal stress to check for any interfering peaks. |
| Sample Contamination: The sample might have been contaminated during preparation or handling. | 1. Prepare a fresh, unstressed sample and inject it to ensure the purity of the starting material. |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study of this compound
Objective: To evaluate the stability of this compound under thermal stress and to generate potential degradation products.
Materials:
-
This compound (high purity standard)
-
HPLC-grade methanol (B129727)
-
HPLC vials with caps
-
Calibrated oven or heating block
-
HPLC system with UV/DAD detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with methanol to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Stress Conditions:
-
Transfer aliquots of the working solution into several HPLC vials.
-
Place the vials in a calibrated oven or heating block set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Prepare a control sample stored at a reference condition (e.g., 4°C, protected from light).
-
-
Time Points:
-
Withdraw vials from the heating source at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately cool the vials to room temperature before analysis.
-
-
HPLC Analysis:
-
Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method. An example method is provided below.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each temperature to observe the degradation kinetics.
-
Examine the chromatograms for the appearance and growth of degradation product peaks.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products. (Method adapted from a published study[4])
| Parameter | Condition |
| Instrument | HPLC with UV/DAD detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., in a 70:30 v/v ratio) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Methanol |
Data Presentation
Table 1: Hypothetical Thermal Degradation of this compound (50 µg/mL in Methanol)
| Time (hours) | % this compound Remaining (40°C) | % this compound Remaining (60°C) | % this compound Remaining (80°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 97.2 | 90.1 |
| 4 | 98.9 | 94.5 | 81.5 |
| 8 | 97.8 | 89.1 | 66.7 |
| 12 | 96.7 | 83.8 | 54.3 |
| 24 | 93.5 | 69.9 | 30.1 |
| 48 | 87.2 | 48.8 | 9.2 |
Visualizations
Caption: Workflow for the thermal stability study of this compound.
Caption: Troubleshooting logic for unexpected HPLC results.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neoechinulin A Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Neoechinulin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most frequently employed methods for this compound purification are silica (B1680970) gel column chromatography for initial fractionation and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.[1][2][3] RP-HPLC with a C18 column is a particularly robust and widely used technique for isolating this natural product.[4][5][6]
Q2: What are typical solvent systems used for this compound purification?
A2: For silica gel column chromatography, a common mobile phase is a mixture of chloroform (B151607) and methanol (B129727).[1] For RP-HPLC, gradients of methanol and water or acetonitrile (B52724) and water are typically used.[1][2] The addition of a small amount of acid, such as phosphoric acid, to the mobile phase can sometimes improve peak shape in RP-HPLC.[1]
Q3: Is this compound stable during purification?
A3: this compound can be sensitive to acidic conditions and certain solvents. Notably, during purification by silica gel chromatography using chloroform and methanol as eluents, this compound can be transformed into an artifact, variecolorin H.[7][8] This transformation can also occur upon acid treatment in methanol.[7][8] Therefore, careful selection of stationary and mobile phases is crucial to avoid degradation.
Q4: What are the key parameters to monitor during HPLC purification of this compound?
A4: Key parameters to monitor include the retention time of this compound, peak shape (symmetry), resolution from impurities, and recovery. Consistent retention times indicate a stable system, while peak tailing or broadening may suggest issues with the column or mobile phase.[9][10][11][12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield or No Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Decomposition on Silica Gel | This compound can degrade on silica gel, especially with acidic solvents.[7][8] Test the stability of your compound on a small amount of silica (2D TLC) before performing column chromatography.[1] Consider using a different stationary phase like alumina (B75360) or a reversed-phase resin if instability is observed. |
| Incorrect Mobile Phase Composition | If the mobile phase is too weak (not polar enough in normal phase, or too polar in reversed-phase), your compound may not elute from the column. If it's too strong, it may elute in the solvent front with poor separation.[1] Systematically vary the solvent gradient to find the optimal elution conditions. |
| Sample Precipitation on the Column | This compound may have limited solubility in the mobile phase, causing it to precipitate at the head of the column. Dissolve the sample in a solvent that is compatible with the mobile phase and ensure it is fully dissolved before loading. Consider reducing the sample concentration. |
| Leaks in the HPLC System | Leaks can lead to a lower flow rate and consequently, longer retention times and potential loss of sample.[13] Check all fittings and connections for any signs of leakage and tighten or replace them as necessary.[14] |
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silica Silanols | Residual silanol (B1196071) groups on the silica-based C18 column can interact with the analyte, causing peak tailing. Adding a small amount of an acidic modifier like phosphoric acid to the mobile phase can help to suppress these interactions.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion.[12][15] Reduce the injection volume or the concentration of your sample. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[13][15] Use tubing with a narrow internal diameter and keep the connections as short as possible. |
| Column Degradation | The stationary phase can degrade over time, especially when using aggressive mobile phases.[9] Replace the column if performance does not improve after cleaning. |
Issue 3: Co-elution with Impurities
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Resolution | The chosen mobile phase and stationary phase may not be adequate to separate this compound from closely related impurities. |
| Optimize the mobile phase: Adjust the gradient slope or the organic solvent ratio to improve separation.[16] | |
| Change the stationary phase: If optimizing the mobile phase is not sufficient, try a column with a different selectivity (e.g., a phenyl-hexyl or cyano column instead of a C18).[16] | |
| Column Overloading | Overloading the column can cause peaks to broaden and merge with adjacent impurity peaks.[17] Reduce the sample load to improve resolution. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Fractionation
This protocol is a general guideline for the initial cleanup of a crude fungal extract containing this compound.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column with a cotton plug at the bottom and allow the silica to settle, ensuring an evenly packed bed.[18]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully add the dried, sample-adsorbed silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions containing the target compound for further purification.
-
Protocol 2: Reversed-Phase HPLC for Final Purification
This protocol describes a typical method for the final purification of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical gradient could be from 30% to 100% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 254 nm |
| Injection Volume | 10-20 µL |
Methodology:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Dissolve the semi-purified this compound fraction in the initial mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Run the gradient elution program.
-
Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical run with a standard if available.
-
Confirm the purity of the collected fraction by analytical HPLC.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
Navigating Neoechinulin A Derivative Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Neoechinulin A and its derivatives presents a promising avenue for discovering novel therapeutic agents. However, the path to obtaining these complex indole (B1671886) diketopiperazine alkaloids is often fraught with challenges, including the formation of unwanted side products that can significantly impact yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common side reactions encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the formation of the diketopiperazine ring in this compound synthesis?
A1: A primary concern is the epimerization or racemization at the C-12 stereogenic center. This is particularly prevalent at elevated temperatures. For instance, intramolecular cyclization at 110 °C has been shown to cause partial racemization, whereas conducting the reaction at a lower temperature of 80 °C can significantly minimize this side reaction[1].
Q2: I'm observing an unexpected transformation of my Neoechinulin B derivative during purification. What could be happening?
A2: During silica (B1680970) gel chromatography using a chloroform (B151607) and methanol (B129727) eluent system, Neoechinulin B can be converted to variecolorin H[2][3]. This transformation can also occur upon treatment with acid in methanol, suggesting it may be an artifact of the purification or extraction process[2][4]. Careful selection of purification conditions and minimizing exposure to acidic environments are crucial.
Q3: My coupling reaction to form the diketopiperazine precursor is resulting in a low yield and a complex mixture of byproducts. What are the likely causes?
A3: Low yields and the formation of unidentified byproducts in coupling reactions are often attributed to steric hindrance[3]. The reaction of sterically demanding aldehydes with the diketopiperazine core can be particularly sensitive. Optimizing the reaction conditions, such as temperature, reaction time, and the choice of base, may be necessary. In some cases, a significant portion of the starting material may be recovered unreacted, alongside the formation of these byproducts[2][3].
Q4: I've noticed the formation of an unexpected exo-methylene byproduct in a related complex diketopiperazine synthesis. Is this a known issue?
A4: Yes, in syntheses involving carbocation intermediates, failure to effectively trap the cation can lead to the formation of undesired C15-exo-methylene byproducts through S-alkylation of the diketopiperazine substructure[5]. The use of a carbocation scavenger, such as triethylsilane, can mitigate this side reaction[5].
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common side reactions during this compound derivative synthesis.
| Observed Issue | Potential Cause | Recommended Action | Relevant Experimental Protocol |
| Loss of stereochemical purity at C-12 | High temperature during intramolecular cyclization leading to epimerization. | Lower the reaction temperature for the cyclization step. A shift from 110 °C to 80 °C has been shown to be effective[1]. | Protocol 1: Minimizing Epimerization |
| Formation of Variecolorin H during purification | Acid-catalyzed transformation on silica gel or during acidic workup. | Use a neutral or deactivated silica gel for chromatography. Avoid acidic conditions during extraction and purification. Consider alternative purification methods like flash chromatography with a buffered mobile phase. | Protocol 2: Purification of Sensitive Diketopiperazines |
| Low yield and multiple byproducts in coupling reaction | Steric hindrance, suboptimal reaction conditions. | Screen different bases, solvents, and temperatures to optimize the coupling. Consider using a less sterically hindered starting material if possible. | Protocol 3: Optimization of Coupling Reactions |
| Formation of an exo-methylene byproduct | Inefficient trapping of a carbocation intermediate. | Incorporate a carbocation scavenger, such as triethylsilane, into the reaction mixture[5]. | Protocol 4: Trapping Carbocation Intermediates |
Quantitative Data Summary
The following table summarizes reported yields for key reaction steps in the synthesis of this compound derivatives, highlighting the impact of different conditions.
| Reaction Step | Reactants | Conditions | Desired Product | Yield (%) | Side Products/Issues | Reference |
| Coupling Reaction | Aldehyde 2a and diketopiperazine 3 | Dry piperidine, 110 °C | Neoechinulin B (1a) | 45 | Unspecified byproducts | [2][3] |
| Coupling Reaction | Aldehyde 2b' and diketopiperazine 3 | Piperidine, 110 °C | Compound 1b | 4 | 42% recovery of 2b', unidentified byproducts | [2][3] |
| Intramolecular Cyclization | ΔTrp-L-Ala derivative (2) | 110 °C | This compound (1) | Not specified | Partial racemization at C-12 | [1] |
| Intramolecular Cyclization | ΔTrp-L-Ala derivative (2) | 80 °C | This compound (1) | Not specified | Minimal racemization at C-12 | [1] |
| ETP Formation | Dithiol precursor | TFA, CH2Cl2, triethylsilane | ETP (+)-24 | 50 | 45% exo-methylene byproduct (in absence of triethylsilane) | [5] |
Experimental Protocols
Protocol 1: Minimizing Epimerization during Intramolecular Cyclization
-
Dissolve the linear ΔTrp-L-Ala precursor in a suitable high-boiling point solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the optically pure this compound derivative.
Protocol 2: Purification of Sensitive Diketopiperazines
-
Neutralize the crude product mixture with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous workup.
-
Prepare a slurry of neutral or deactivated silica gel in the desired eluent system.
-
Load the crude product onto the column.
-
Elute the column with a non-acidic solvent system (e.g., hexane/ethyl acetate, dichloromethane/ethyl acetate).
-
Monitor fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure.
Protocol 3: Optimization of Coupling Reactions
-
Set up a series of parallel reactions in small vials.
-
To each vial, add the aldehyde and diketopiperazine starting materials.
-
Add a different base (e.g., piperidine, DBU, triethylamine) and solvent (e.g., piperidine, DMF, THF) to each vial.
-
Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).
-
Monitor the reactions at set time points using TLC or LC-MS to determine the optimal conditions for product formation and minimal byproduct formation.
Protocol 4: Trapping Carbocation Intermediates
-
Dissolve the substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add triethylsilane (1.5-2.0 equivalents) to the reaction mixture.
-
Slowly add the reagent that initiates carbocation formation (e.g., a Lewis acid or strong protic acid).
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Proceed with standard aqueous workup and purification.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Key Side Reactions in this compound Derivative Synthesis
Caption: Common side reaction pathways in this compound derivative synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
Artifact formation during purification of Neoechinulin B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Neoechinulin B. The information focuses on preventing and identifying artifact formation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact observed during the purification of Neoechinulin B?
A1: The most frequently reported artifact formed during the purification of Neoechinulin B is Variecolorin H.[1][2] This transformation can occur during silica (B1680970) gel chromatography, particularly when using a solvent system of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).[1][2]
Q2: What causes the formation of Variecolorin H from Neoechinulin B?
A2: The formation of Variecolorin H from Neoechinulin B is primarily caused by acidic conditions.[1][2] The presence of acid, either from the silica gel itself or from solvents, can catalyze this transformation.[1][2]
Q3: How can I prevent the formation of Variecolorin H during purification?
A3: To minimize the formation of Variecolorin H, it is crucial to avoid acidic conditions. Consider the following preventative measures:
-
Use Neutralized Silica Gel: Pre-neutralize the silica gel by washing it with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) or ammonia, followed by thorough equilibration with the mobile phase.
-
Employ Alternative Chromatographic Methods: Consider using alternative purification techniques that are less likely to have acidic environments, such as reversed-phase HPLC with a neutral or basic mobile phase.
-
Solvent Purity: Ensure the use of high-purity solvents to avoid acidic impurities.
Q4: How can I detect the presence of Variecolorin H in my purified Neoechinulin B sample?
A4: The presence of Variecolorin H can be detected using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can resolve Neoechinulin B and Variecolorin H. The artifact will appear as a separate peak.
-
Mass Spectrometry (MS): Compare the mass spectra of your sample with the known masses of Neoechinulin B and Variecolorin H.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of Variecolorin H and distinguish it from Neoechinulin B.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of an unexpected peak during HPLC analysis of purified Neoechinulin B. | Formation of Variecolorin H due to acidic conditions during silica gel chromatography.[1][2] | 1. Confirm the identity of the unexpected peak as Variecolorin H using MS and NMR. 2. Re-purify the mixture using a non-acidic method (e.g., neutral silica gel, reversed-phase HPLC). |
| Low yield of Neoechinulin B after silica gel chromatography. | Conversion of Neoechinulin B to Variecolorin H.[1][2] | 1. Analyze a small aliquot of the crude material and the column fractions by HPLC to quantify the conversion. 2. If significant conversion is observed, switch to a less acidic purification method for the remaining material. |
| Inconsistent biological activity of purified Neoechinulin B batches. | Contamination with the inactive artifact, Variecolorin H. | 1. Screen all batches for the presence of Variecolorin H using a validated HPLC method. 2. Establish a purity specification for Neoechinulin B that includes a limit for the Variecolorin H artifact. |
Quantitative Data
Table 1: Artifact Formation Under Acidic Conditions
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| Neoechinulin B | Catalytic H₂SO₄ | MeOH | Variecolorin H | 74% | [1][2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Formation of Variecolorin H from Neoechinulin B
This protocol describes the experimental conditions that lead to the formation of the Variecolorin H artifact.
-
Dissolution: Dissolve Neoechinulin B in methanol (MeOH).
-
Acidification: Add a catalytic amount of sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting Variecolorin H by silica gel chromatography.
Visualizations
Caption: Workflow of Neoechinulin B purification and potential artifact formation.
Caption: Troubleshooting logic for unexpected peaks in purified Neoechinulin B.
References
Addressing low yields in the coupling reaction for Neoechinulin B synthesis.
Technical Support Center: Neoechinulin B Synthesis
Welcome to the technical support center for the synthesis of Neoechinulin B and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields in the key coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary coupling strategies for synthesizing the Neoechinulin B diketopiperazine core?
A1: There are two main reported strategies. The original method, reported by Inoue and Kishi, involves a direct coupling of an aldehyde with a diketopiperazine in piperidine (B6355638) at high temperatures.[1] A more recent, higher-yielding two-step method involves a base-induced coupling of an aldehyde with a protected diketopiperazine, followed by a deprotection/elimination step using tetra-n-butylammonium fluoride (B91410) (TBAF).[2][3][4]
Q2: My yield for the coupling reaction is significantly lower than reported values. What is the most common cause?
A2: The most frequently cited reason for low yields in the newer, base-induced coupling method is steric hindrance .[1][2] Substrates with bulky groups, particularly ortho-substituents on benzaldehyde (B42025) derivatives, can dramatically reduce or even prevent the reaction from proceeding.[5] For instance, coupling with a substrate possessing a methoxymethyl (MOM) group resulted in only a 14% yield, while 2-isopropylbenzaldehyde (B1297908) did not react at all.[1][5]
Q3: I am using the original piperidine-based coupling method and getting very low yields (<5%). Is this normal?
A3: Yes, very low yields can be a significant issue with this method, especially for certain substrates. For example, the synthesis of deprenylneoechinulin B (1b) using this protocol resulted in only a 4% yield, with 42% of the starting aldehyde recovered.[1][2] The reaction is performed at high temperatures (110 °C), which can lead to side reactions and the formation of unidentified byproducts.[1]
Q4: During purification, I've isolated a byproduct that appears to be related to my target compound. What might it be?
A4: A common artifact formed during the purification of Neoechinulin B is variecolorin H .[2] This can occur during silica (B1680970) gel chromatography, particularly when using chloroform (B151607) and methanol (B129727) as eluents, or upon acid treatment of Neoechinulin B in methanol.[1][2]
Troubleshooting Guide
Problem 1: Low yield in the base-induced coupling of an aldehyde (2) with diketopiperazine (4).
| Possible Cause | Troubleshooting Steps & Recommendations |
| Steric Hindrance | The reaction is highly sensitive to steric bulk on the aldehyde. If your substrate is sterically hindered, consider that low yields are expected. The reaction with a MOM-protected aldehyde (2s) required three repeated attempts to achieve a 14% total yield.[1][2] For severely hindered substrates, an alternative synthetic route may be necessary. |
| Reagent Quality | Ensure the base, potassium tert-butoxide (t-BuOK), is fresh and has not been deactivated by moisture. Use anhydrous N,N-dimethylformamide (DMF) as the solvent. |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[6] If the reaction appears sluggish and starting material persists, consider extending the reaction time at room temperature. Avoid heating, as the original protocol is performed at room temperature. |
| Incomplete Reaction | If a significant amount of starting material is recovered, you can repeat the reaction with the recovered material to increase the total yield, as was done for the synthesis of intermediate 5s.[2] |
Problem 2: Low yield in the subsequent TBAF-mediated transformation.
| Possible Cause | Troubleshooting Steps & Recommendations |
| TBAF Quality | Use a high-quality source of TBAF. The reaction is generally high-yielding (75-84%), so issues may point to reagent quality.[1][2] |
| Incomplete Deprotection | Ensure the reaction goes to completion by monitoring via TLC. The removal of the tert-butyldimethylsilyl (TBS) group is typically efficient. |
| Purification Loss | The product can be sensitive to acidic conditions on silica gel. Consider neutralizing the column with a small amount of triethylamine (B128534) in the eluent or using an alternative purification method like recrystallization if possible. |
Data on Coupling Reaction Yields
The following tables summarize yields from different synthetic strategies for key intermediates.
Table 1: Comparison of Coupling Methods for Deprenylneoechinulin B (1b) Synthesis
| Method | Reactants | Conditions | Product | Yield | Reference |
| Inoue, Kishi, et al. | Aldehyde (2b′) + DKP (3) | Piperidine, 110 °C, 8h | 1b | 4% | [1][2] |
| Two-Step Method (Step 1) | Aldehyde (2b) + DKP (4) | t-BuOK, DMF, rt | 5b | 89% | [1][2] |
| Two-Step Method (Step 2) | Intermediate (5b) | TBAF | 1b′ | 75% | [1][2] |
Table 2: Effect of Steric Hindrance on Base-Induced Coupling Yield
| Aldehyde Substrate | Conditions | Product | Yield | Notes | Reference |
| N-acetyl-3-indolecarboxaldehyde (2b) | t-BuOK, DMF, rt | 5b | 89% | Less hindered substrate | [1][2] |
| MOM-protected aldehyde (2s) | t-BuOK, DMF, rt | 5s | 14% | Sterically hindered; total yield after 3 attempts | [1][2] |
| 2-isopropylbenzaldehyde (1r) | t-BuOK, DMF, rt | No Product | 0% | Severely hindered; reaction did not occur | [1] |
Experimental Protocols
Protocol 1: General Procedure for Base-Induced Coupling (Two-Step Method, Step 1)
This protocol is for the coupling of an aldehyde (2) with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione (4).[2]
-
Dissolve the aldehyde (0.20 mmol, 1.0 equiv) and diketopiperazine 4 (0.40 mmol, 2.0 equiv) in anhydrous DMF (2.0 mL) in a suitable flask.
-
Cool the solution to 0 °C and stir for 15 minutes.
-
Add potassium tert-butoxide (t-BuOK) (0.58 mmol, 2.9 equiv) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate (B1210297) (EtOAc).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Inoue & Kishi Coupling Method
This protocol is for the direct coupling of aldehyde (2b′) with diketopiperazine (3).[1]
-
Dissolve aldehyde 2b′ (0.20 mmol) and diketopiperazine 3 (0.40 mmol) in piperidine (2.0 mL).
-
Stir the solution at 110 °C for 8 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., CHCl₃/acetone, 15:1) to isolate the product.
Visualized Workflows and Logic
The following diagrams illustrate the synthetic pathways and a troubleshooting decision process.
Caption: Comparative workflow of Neoechinulin B core synthesis methods.
Caption: Troubleshooting flowchart for low coupling reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicalxpress.com [medicalxpress.com]
- 4. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Neoechinulin A and Neoechinulin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related fungal metabolites, Neoechinulin A and Neoechinulin B. Both are indole (B1671886) alkaloids of the diketopiperazine class, yet they exhibit distinct and sometimes overlapping pharmacological profiles. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines methodologies for pivotal experiments, and visualizes the underlying signaling pathways.
Overview of Biological Activities
This compound has been extensively studied for its anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] In contrast, Neoechinulin B has garnered significant attention for its potent antiviral activities, particularly against the Hepatitis C virus (HCV) and influenza A virus.[1][3] While both compounds exhibit antioxidant properties, their primary therapeutic potentials appear to diverge.[1][2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the reported biological activities of this compound and Neoechinulin B, including quantitative data where available from comparative studies.
Table 1: Comparative Anti-inflammatory and Cytotoxic Effects
| Biological Activity | This compound | Neoechinulin B | Cell Line | Notes |
| Inhibition of Nitric Oxide (NO) Production | Potent inhibitor | Similar suppressive effect at lower doses | RAW264.7 macrophages | Neoechinulin B showed an influence on cell viability at higher concentrations.[1][2] |
| Inhibition of Prostaglandin E2 (PGE2) Production | Inhibitor | Not specified | RAW264.7 macrophages | This compound's mechanism was further elucidated.[1][2] |
| Cytotoxicity | Low | Higher at increased concentrations | RAW264.7 macrophages | Cell viability was affected by Neoechinulin B at concentrations used for anti-inflammatory studies.[1][2] |
Table 2: Comparative Antiviral Activity
| Virus | This compound | Neoechinulin B | Cell Line | Key Findings |
| Hepatitis C Virus (HCV) | Not reported as a primary activity | Potent inhibitor | Huh7.5.1 cells | Neoechinulin B acts as an antagonist of the Liver X Receptor (LXR).[4][5] The exomethylene moiety of Neoechinulin B is crucial for its anti-HCV activity.[5] |
| Influenza A Virus (H1N1) | Not a primary reported activity | Potent inhibitor | Madin-Darby canine kidney (MDCK) cells | Neoechinulin B is reported to interfere with viral entry.[1][3] |
| SARS-CoV-2 | Inhibitor of Mpro (IC50 ≈ 0.47 µM) | Shows antiviral activity | VeroE6/TMPRSS2 cells | The exomethylene moiety in Neoechinulin B is also important for anti-SARS-CoV-2 activity.[5][6][7] |
Table 3: Other Key Biological Activities
| Activity | This compound | Neoechinulin B | Key Mechanisms and Notes |
| Anticancer | Induces apoptosis in HeLa cells | Less explored | Upregulates Bax, downregulates Bcl-2, and activates caspase-3 via p53.[1][3] |
| Neuroprotection | Protects PC12 neuronal cells from oxidative stress and neurotoxins.[1][2][3] | Less explored | Suppresses Aβ42-induced microglial activation.[3][8] |
| Antioxidant | Possesses radical scavenging and anti-nitration activities.[1][2] | Shows antioxidant properties.[4] | The C8/C9 double bond is suggested to be important for this activity in this compound.[2][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and B.
Anti-inflammatory Activity Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Neoechinulin B for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitric Oxide (NO) Measurement: After a 24-hour incubation period, the production of NO in the culture supernatant is measured using the Griess reagent.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the mechanism of action, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific antibodies against iNOS, COX-2, p-p38, p38, p-IκBα, and IκBα to assess the effects on the NF-κB and MAPK signaling pathways.[10]
-
Cell Viability Assay: The cytotoxicity of the compounds is assessed using an MTT assay.
Anti-Hepatitis C Virus (HCV) Activity Assay
-
Cell Culture and Infection: Huh7.5.1 cells are infected with HCV (Jc1 strain) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following infection, the cells are treated with different concentrations of Neoechinulin B.
-
Quantification of HCV Production: After 72 hours, the culture supernatant is collected, and the level of infectious virus is determined by reinfecting naive Huh7.5.1 cells and quantifying the intracellular HCV core protein levels using an ELISA or by immunoblotting.[4][5]
-
Reporter Gene Assay for LXR Activity: To investigate the effect on the Liver X Receptor (LXR), a reporter gene assay is performed. Cells are co-transfected with an LXR-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. After treatment with Neoechinulin B and an LXR agonist, the luciferase activities are measured. A decrease in firefly luciferase activity indicates LXR antagonism.[4]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's anti-inflammatory mechanism.
Caption: Neoechinulin B's anti-HCV mechanism.
References
- 1. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses amyloid-β oligomer-induced microglia activation and thereby protects PC-12 cells from inflammation-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Molecular Allies: Validating Neoechinulin A's Binding Targets with Phage Display
A Comparative Guide for Researchers in Drug Discovery
Neoechinulin (B12335001) A, a naturally occurring indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. A critical step in harnessing its therapeutic potential lies in the precise identification and validation of its molecular binding targets. This guide provides a comprehensive comparison of phage display technology for this purpose, supported by experimental data, and contrasts it with other established target validation methodologies.
Phage Display: A Powerful Tool for Target Discovery
Phage display is a powerful high-throughput screening technique used to identify protein-protein, protein-peptide, and protein-small molecule interactions. In the context of Neoechinulin A, this method has been successfully employed to uncover novel binding partners, offering insights into its mechanism of action.
A key study successfully utilized a T7 phage display library expressing random nonamer peptides to identify proteins that directly bind to this compound.[1] This approach led to the identification of two potential target proteins: chromogranin B and glutaredoxin 3.[1] The binding affinity of this compound to these identified proteins was subsequently confirmed using Quartz Crystal Microbalance (QCM) analyses, a label-free technique that measures mass changes on a sensor surface.[1]
Experimental Workflow: Phage Display for this compound
The experimental workflow for identifying this compound's binding targets using phage display typically involves the following key steps:
Quantitative Data Summary
The following table summarizes the quantitative data from the phage display and subsequent validation experiments for this compound's binding targets.
| Target Protein | Validation Method | Quantitative Metric | Value | Reference |
| Chromogranin B | Quartz Crystal Microbalance (QCM) | Dissociation Constant (Kd) | High Affinity | [1] |
| Glutaredoxin 3 | Quartz Crystal Microbalance (QCM) | Dissociation Constant (Kd) | High Affinity | [1] |
| SARS-CoV-2 Mpro | In vitro Enzymatic Assay | IC50 | 0.47 µM | [2] |
Comparative Analysis of Target Validation Methods
While phage display proved effective in identifying novel targets for this compound, a variety of other techniques can be employed for target validation, each with its own advantages and limitations. The choice of method often depends on the specific research question, the nature of the small molecule and its target, and available resources.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| Phage Display | Selection of phage-displayed peptides that bind to an immobilized small molecule. | Unbiased, high-throughput discovery of novel protein targets. No prior knowledge of targets is required. | Indirect method; requires confirmation with secondary assays. Can be time-consuming. | Successfully identified chromogranin B and glutaredoxin 3 as binding partners.[1] |
| Affinity Chromatography | A small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | Direct identification of binding partners. Can be used for preparative purification of target proteins. | Requires chemical modification of the small molecule, which may alter its binding properties. Non-specific binding can be an issue. | A viable alternative for confirming phage display hits or for de novo target identification. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free and can be performed in a cellular context, confirming target engagement in a more physiological environment. | Not suitable for all proteins. Can be technically challenging and requires specific antibodies or mass spectrometry for detection. | Could be used to confirm the engagement of this compound with its targets in intact cells. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. | Provides real-time, label-free kinetic data (association and dissociation rates). High sensitivity. | Requires specialized equipment. Immobilization of the protein may affect its conformation. | A powerful technique to precisely quantify the binding kinetics of this compound to its purified target proteins. |
| Co-immunoprecipitation (Co-IP) | An antibody to a suspected target protein is used to pull down the protein and any interacting molecules from a cell lysate. | Validates interactions within a cellular context. | Requires a specific antibody for the target protein. May not detect weak or transient interactions. | Could be used if a specific target of this compound is hypothesized, to see if the small molecule disrupts a known protein-protein interaction. |
| In Silico Molecular Docking | Computational simulation of the binding of a small molecule to the three-dimensional structure of a target protein. | Provides insights into the potential binding mode and affinity. Can screen large libraries of compounds virtually. | Predictions require experimental validation. The accuracy depends on the quality of the protein structure and the scoring functions used. | Used to support the binding of this compound to SARS-CoV-2 Mpro.[2] |
Logical Relationship of Target Validation Approaches
The following diagram illustrates the logical flow from target identification to validation, highlighting the complementary nature of different techniques.
Detailed Experimental Protocols
Phage Display Protocol for this compound Target Identification
This protocol is a generalized summary based on established phage display methodologies.
-
Immobilization of this compound: this compound is chemically conjugated to a solid support, such as magnetic beads or a microplate surface.
-
Biopanning:
-
The T7 phage display library, expressing a diverse collection of peptides, is incubated with the immobilized this compound.
-
Non-specifically bound phages are removed through a series of washing steps.
-
Specifically bound phages are eluted.
-
The eluted phages are amplified by infecting E. coli.
-
This panning cycle is repeated 3-5 times to enrich for high-affinity binders.
-
-
Identification of Binding Peptides:
-
The DNA from the enriched phage clones is isolated and sequenced to determine the amino acid sequence of the displayed peptides.
-
The peptide sequences are used to search protein databases (e.g., BLAST) to identify the proteins from which these peptides originated.
-
-
Target Validation:
-
The candidate target proteins are expressed and purified.
-
The binding of this compound to the purified proteins is confirmed using a secondary biophysical method, such as Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR), to determine the binding affinity.
-
Conclusion
The validation of this compound's binding targets is a crucial endeavor for advancing its development as a therapeutic agent. Phage display has proven to be a valuable tool for the de novo identification of its molecular partners.[1] However, a comprehensive understanding of this compound's mechanism of action will likely require a multi-faceted approach, integrating phage display with orthogonal validation methods such as CETSA and SPR. This comparative guide provides researchers with a framework for selecting the most appropriate techniques to elucidate the complex biology of this promising natural product.
References
- 1. Identification of proteins that bind to the neuroprotective agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoechinulin A and Other Diketopiperazine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Neoechinulin A with other notable diketopiperazine alkaloids. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Diketopiperazines (DKPs) are a large and structurally diverse class of natural products, primarily produced by fungi and bacteria.[1] They are cyclic dipeptides that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] this compound, an indole-containing diketopiperazine, has garnered significant attention for its potent and varied bioactivities. This guide offers a comparative analysis of this compound with other well-known diketopiperazine alkaloids, focusing on their performance in preclinical studies.
Structural Overview
This compound is characterized by an indole (B1671886) moiety, an isoprenyl group, and a diketopiperazine core.[1] The structure of this compound and other diketopiperazine alkaloids discussed in this guide are presented below.
Figure 1: Chemical Structures of Selected Diketopiperazine Alkaloids
| Alkaloid | Chemical Structure |
| This compound | |
| Echinulin | |
| Gliotoxin | |
| Brevianamide F |
Comparative Biological Activity
The biological activities of this compound and other diketopiperazine alkaloids have been evaluated in various in vitro assays. The following tables summarize their half-maximal inhibitory concentrations (IC50) in key therapeutic areas.
Anticancer Activity
The cytotoxicity of these alkaloids has been tested against several cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM) of Diketopiperazine Alkaloids
| Alkaloid | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | Other Cell Lines |
| This compound | 1.25 - 10[1] | - | - | - | PANC-1: 23.4 µM[2] |
| Echinulin | Low cytotoxicity[3] | - | - | 1.51 (24h), 1.73 (48h)[3] | 22Rv1, PC-3, LNCaP: 63.2, 41.7, 25.9 µM[3] |
| Gliotoxin | - | - | A459/ADR: 0.24 - 0.40 µM[4] | - | - |
| Brevianamide F | >200[5] | - | - | Moderate activity[5] | - |
| Expansine C | - | 3.23[6] | - | - | - |
| Asperthrin A | - | - | - | - | THP-1 (P. acnes-induced): 1.5 µM[4] |
| (+)-Verticillin A | Nanomolar range[7] | Nanomolar range[7] | - | - | Ovarian, Liver cancer: Nanomolar range[7] |
Note: "-" indicates data not found in the searched sources.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Diketopiperazine Alkaloids
| Alkaloid | Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages |
| This compound | Dose-dependent inhibition (12.5 - 100 µM) |
| Neoechinulin B | Similar to this compound at lower doses, but affects cell viability at 25 µM[1] |
| Aspechinulins B & C | 20 - 90[8] |
| Penipiperazine A & B | Significant inhibition of NO release[9] |
Note: Specific IC50 values for this compound in this assay were not consistently reported as a single value but rather as a dose-dependent effect.
Antiviral Activity
Recent studies have highlighted the antiviral properties of some diketopiperazine alkaloids.
Table 3: Comparative Antiviral Activity (IC50, µM) of Diketopiperazine Alkaloids
| Alkaloid | SARS-CoV-2 Mpro | Hepatitis C Virus (HCV) |
| This compound | 0.47[10] | - |
| Neoechinulin B | 32.9 | 4.9 - 0.0059 |
| Echinulin | 3.90[10] | - |
Note: "-" indicates data not found in the searched sources.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway
In response to inflammatory stimuli like LPS, this compound has been shown to suppress the activation of NF-κB and p38 MAPK pathways in macrophages.[1] This leads to a reduction in the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β.[1]
Caption: this compound inhibits inflammatory responses by blocking NF-κB and p38 MAPK pathways.
Anticancer Signaling Pathway
In cervical cancer (HeLa) cells, this compound has been reported to induce apoptosis through a p53-dependent pathway.[1] Upregulation of p53 leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the caspase cascade.[1]
References
- 1. Studies on Structure and Biological Activity of Indole Diketopiperazine Alkaloids [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterodimeric diketopiperazine alkaloids from Penicillium expansum MA147 and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Vivo Anticancer Potential of Neoechinulin A: A Comparative Outlook
For Researchers, Scientists, and Drug Development Professionals
Neoechinulin A, a fungal metabolite, has demonstrated promising anticancer properties in laboratory studies. This guide provides a comparative overview of its validated effects against cervical cancer cells and contextualizes its potential by presenting in-vivo data for standard-of-care chemotherapies. While in-vivo validation for this compound is currently lacking in published literature, this guide serves as a resource for future preclinical research by outlining established experimental protocols and highlighting the existing data on its mechanism of action.
Performance Comparison: this compound vs. Standard Chemotherapies
A direct in-vivo comparison of this compound with other anticancer agents is not possible due to the absence of published animal studies on its anticancer efficacy. However, its in-vitro potency against HeLa human cervical cancer cells has been documented.
Table 1: In-Vitro Anticancer Activity of this compound
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | HeLa | Proliferation Assay | IC50 | 1.25–10 μM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
To provide a benchmark for potential in-vivo studies, the following table summarizes the performance of standard chemotherapeutic agents, Cisplatin (B142131) and Paclitaxel (B517696), in mouse xenograft models of cervical cancer.
Table 2: In-Vivo Efficacy of Standard Chemotherapies in Cervical Cancer Xenograft Models
| Drug | Cancer Model | Animal Model | Dosage | Key Findings | Citation |
| Cisplatin | HeLa Xenograft | Mice | 5 µg/g body weight, intraperitoneally | Significant reduction in tumor growth when combined with focused ultrasound.[2] | [2] |
| Cisplatin | HeLa Xenograft | Mice | Not specified | Synergistic antiproliferative effect when combined with mifepristone (B1683876).[3] | [3] |
| Cisplatin | ME-180 Xenograft | Mice | 2.0 mg/kg, 3 treatments | Enhanced anticancer effect when combined with BV10.[4] | [4] |
| Paclitaxel | CaSki Xenograft | Nude Mice | Not specified | Additive effects on tumor growth inhibition when combined with Atrasentan. | [5] |
| Paclitaxel (Nanoparticles) | HeLa Xenograft | Nude Mice | Low dose | Significantly inhibited tumor growth and prolonged survival time when combined with radiotherapy.[6] | [6] |
Mechanism of Action: this compound's Pro-Apoptotic Pathway
In-vitro studies on HeLa cells have elucidated a potential mechanism by which this compound exerts its anticancer effects. The compound appears to induce apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1][7][8][9]
This compound treatment leads to the upregulation of the p53 tumor suppressor protein.[7][9] Activated p53, in turn, increases the expression of p21, a protein that halts the cell cycle, thereby inhibiting cell proliferation.[7][9] Furthermore, this compound influences the balance of pro- and anti-apoptotic proteins by increasing the levels of Bax (pro-apoptotic) and decreasing the levels of Bcl-2 (anti-apoptotic).[1][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the caspase cascade, ultimately leading to apoptosis.[1]
Experimental Protocols
The following is a generalized protocol for an in-vivo xenograft study to assess the anticancer efficacy of a test compound like this compound. This protocol is based on standard methodologies reported in the literature for cervical cancer models.[2][3][6]
Objective: To evaluate the in-vivo anticancer activity of this compound in a human cervical cancer xenograft mouse model.
Materials:
-
Human cervical cancer cell line (e.g., HeLa)
-
Immunocompromised mice (e.g., athymic nu/nu or SCID)
-
This compound (test compound)
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Cisplatin)
-
Cell culture reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: HeLa cells are cultured under standard conditions.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Tumor Cell Implantation: A suspension of HeLa cells (typically 1-5 x 10^6 cells) in sterile saline or a mixture with Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Drug Administration: The test compound, vehicle, and positive control are administered according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Data Collection: Tumor volumes and body weights are monitored throughout the study. Animal well-being is observed daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Conclusion
This compound demonstrates notable anticancer activity in in-vitro settings against human cervical cancer cells, with a proposed mechanism involving the induction of p53-mediated apoptosis. However, a critical gap exists in the current scientific literature regarding its in-vivo efficacy. The provided data on standard chemotherapies and the outlined experimental protocol are intended to facilitate the design of future preclinical studies to validate these promising in-vitro findings in a living organism. Such studies are imperative to determine the true therapeutic potential of this compound and its viability as a candidate for further drug development.
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Cisplatin cytotoxicity is increased by mifepristone in cervical carcinoma: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Comparing the neuroprotective effects of Neoechinulin A and its synthetic analogs.
A Comparative Guide to the Neuroprotective Effects of Neoechinulin (B12335001) A and Its Synthetic Analogs
Introduction
Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid isolated from fungi of the Aspergillus and Eurotium genera, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its neuroprotective effects are particularly promising for the potential development of therapeutics against neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][3] This guide provides a detailed comparison of the neuroprotective properties of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visual diagrams of the underlying mechanisms and experimental workflows.
Neuroprotective Profile of this compound
This compound exhibits potent cytoprotective effects against a range of neurotoxins in cellular models of neurodegeneration.[1] It has been shown to protect neuron-like PC12 cells from cytotoxicity induced by:
-
Peroxynitrite and 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1): These molecules generate oxidative and nitrosative stress, which are implicated in neuronal cell death.[1][2][4][5]
-
1-methyl-4-phenylpyridinium (MPP+): A potent neurotoxin that induces Parkinson's-like symptoms.[1][2]
-
Rotenone: A pesticide that inhibits mitochondrial complex I, leading to neuronal damage.[1][4]
The neuroprotective mechanisms of this compound are multifaceted and include anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][5] It has been reported to suppress the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] Furthermore, this compound can modulate inflammatory pathways by inhibiting the activation of NF-κB and p38 MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][3] The compound also exhibits anti-apoptotic properties by inhibiting the activation of caspase-3-like proteases and enhances the NAD(P)H-producing capacity of cells.[4][5]
Structure-Activity Relationship of this compound Analogs
The synthesis and evaluation of this compound analogs have been crucial in elucidating the structural features essential for its neuroprotective activity. Studies have revealed that the C8/C9 double bond in the indole moiety is critical for its cytoprotective effects.[2][6] Analogs lacking this double bond, such as 8,9-dihydrothis compound, show a significant reduction or complete loss of activity against SIN-1-induced cytotoxicity.[2] In contrast, the stereochemistry at the C-12 position, derived from alanine, does not appear to play a significant role in its neuroprotective action.[2]
Quantitative Comparison of Neuroprotective Activity
The following table summarizes the cytoprotective activity of this compound stereoisomers against SIN-1-induced cell death in nerve growth factor (NGF)-differentiated PC12 cells.
| Compound | Concentration (µM) | Cell Viability (% of control) |
| Control (SIN-1 only) | - | 50 |
| (-)-Neoechinulin A | 10 | 85 |
| (+)-Neoechinulin A | 10 | 82 |
| 8,9-dihydrothis compound | 10 | 55 |
Data adapted from studies on NGF-differentiated PC12 cells treated with 1 mM SIN-1 for 24 hours.[2]
Experimental Protocols
In Vitro Neuroprotection Assay using PC12 Cells
This protocol describes a common method for evaluating the neuroprotective effects of this compound and its analogs against neurotoxin-induced cytotoxicity.
-
Cell Culture and Differentiation:
-
PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
For differentiation into a neuronal phenotype, cells are seeded on collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
-
-
Induction of Cytotoxicity:
-
Assessment of Cell Viability:
-
After 24 hours of incubation with the neurotoxin, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.
-
Anti-Inflammatory Activity Assay in RAW264.7 Macrophages
This protocol is used to assess the anti-inflammatory properties of the compounds.
-
Cell Culture:
-
RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum.
-
-
Induction of Inflammation:
-
Measurement of Inflammatory Mediators:
-
After 24 hours, the culture supernatant is collected.
-
The production of nitric oxide (NO) is measured using the Griess reagent.
-
The levels of prostaglandin E2 (PGE2) are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Visualizing Mechanisms and Workflows
Caption: Neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for neuroprotective drug discovery.
Conclusion
This compound demonstrates significant neuroprotective potential through its ability to counteract oxidative stress, inflammation, and apoptosis in neuronal cells. Structure-activity relationship studies have underscored the importance of the C8/C9 double bond for this bioactivity, guiding the design of synthetic analogs with potentially enhanced therapeutic properties. While in vitro studies have been promising, further research, including in vivo efficacy and safety evaluations, is necessary to translate these findings into clinical applications for the treatment of neurodegenerative disorders.[1][7]
References
- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]
- 4. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective properties of this compound against SIN-1-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Neoechinulin A's Antiviral Activity in Diverse Viral Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Neoechinulin (B12335001) A and its analogue, Neoechinulin B, across a spectrum of viral models, including SARS-CoV-2, Influenza, Zika, and Dengue viruses. While direct experimental data for Neoechinulin A is currently limited to SARS-CoV-2, this guide incorporates data from its close structural analogue, Neoechinulin B, to offer a broader perspective on the potential antiviral scope of this class of compounds. The performance of these natural products is benchmarked against established antiviral agents, supported by detailed experimental methodologies and mechanistic insights.
Comparative Antiviral Efficacy: this compound/B vs. Standard Antivirals
The following tables summarize the in vitro inhibitory concentrations (IC50/EC50) and cytotoxic concentrations (CC50) of this compound, Neoechinulin B, and selected comparator antiviral drugs against various viruses.
Table 1: Antiviral Activity against SARS-CoV-2 (Main Protease Target)
| Compound | Target | IC50 (µM) | CC50 (µM) | Cell Line |
| This compound | SARS-CoV-2 Mpro | 0.47 [1][2][3][4] | Not Reported | In vitro enzymatic assay |
| Remdesivir | SARS-CoV-2 | 0.77 | >100 | Vero E6 |
| GC376 | SARS-CoV-2 Mpro | 0.36[3] | >100 | Vero E6 |
Table 2: Antiviral Activity against Influenza A Virus (H1N1)
| Compound | Target | IC50/EC50 (µM) | CC50 (µM) | Cell Line |
| Neoechinulin B | Influenza A/WSN/33 (H1N1) | 27.4 [5][6] | Not Reported | MDCK |
| Oseltamivir | Influenza A (H1N1) | 0.00112 | >100 | MDCK |
| Zanamivir | Influenza A (H1N1) | 0.00092 | Not Reported | Fluorometric neuraminidase assay |
Note: Data for this compound against Influenza virus is not currently available. Data for the analogue Neoechinulin B is presented.
Table 3: Antiviral Activity against Zika Virus (ZIKV)
| Compound | Target | IC50/EC50 (µM) | CC50 (µM) | Cell Line |
| This compound | Zika Virus | Data Not Available | --- | --- |
| Sofosbuvir | ZIKV | 0.38 - 5.0[7][8] | >20 | Huh-7, Vero, A549 |
| Favipiravir (T-705) | ZIKV | 35 | >100 | Vero |
Note: There is currently no published data on the antiviral activity of this compound against Zika virus.
Table 4: Antiviral Activity against Dengue Virus (DENV)
| Compound | Target | IC50/EC50 (µM) | CC50 (µM) | Cell Line |
| This compound | Dengue Virus | Data Not Available | --- | --- |
| Balapiravir (R1479) | DENV | 1.9 - 11 | Not Reported | Huh-7 |
| NITD008 | DENV | 0.1 - 0.6 | Not Reported | Huh-7 |
Note: There is currently no published data on the antiviral activity of this compound against Dengue virus.
Mechanistic Insights and Signaling Pathways
The antiviral mechanisms of this compound and B appear to be virus-specific, targeting different stages of the viral life cycle.
This compound against SARS-CoV-2: this compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2][3][4] The proposed mechanism involves the binding of this compound to the active site of Mpro, thereby preventing the proteolytic processing of viral polyproteins and inhibiting the formation of a functional replication-transcription complex.
This compound inhibits the SARS-CoV-2 main protease (Mpro).
Neoechinulin B against Influenza and HCV: Neoechinulin B demonstrates a different mode of action against Influenza A virus by binding to the viral hemagglutinin, which is crucial for viral entry into host cells.[6][9] In the case of Hepatitis C Virus (HCV), Neoechinulin B acts as a suppressor of the liver X receptor (LXR), a host factor that HCV co-opts for its replication. By inhibiting LXR-mediated transcription, Neoechinulin B disrupts the formation of the membranous web where viral replication occurs.
Neoechinulin B inhibits Influenza entry and HCV replication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral activity findings. Below are summaries of key experimental protocols.
General Antiviral Screening Workflow:
A generalized workflow for antiviral drug screening.
1. SARS-CoV-2 Main Protease (Mpro) Inhibition Assay:
-
Principle: This is a fluorescence resonance energy transfer (FRET)-based enzymatic assay to measure the inhibition of Mpro activity.
-
Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate containing a cleavage site for Mpro, assay buffer (e.g., Tris-HCl, NaCl, EDTA), and the test compound (this compound).
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of this compound in a microplate.
-
The FRET-labeled peptide substrate is added to initiate the enzymatic reaction.
-
If Mpro is active, it cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11][12]
-
2. Plaque Reduction Assay (Influenza Virus):
-
Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Materials: Madin-Darby Canine Kidney (MDCK) cells, Influenza A virus stock, cell culture medium, agarose (B213101) or Avicel overlay, crystal violet staining solution, and the test compound.
-
Procedure:
-
Confluent monolayers of MDCK cells are prepared in multi-well plates.
-
The cells are infected with a known dilution of influenza virus in the presence of serial dilutions of the test compound.
-
After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
The plates are incubated for several days until visible plaques are formed.
-
The cells are then fixed and stained with crystal violet, which stains viable cells, leaving the plaques (areas of dead or destroyed cells) unstained.
-
The plaques are counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[13][14][15][16]
-
3. Cell-Based Antiviral Assay (Zika Virus):
-
Principle: This assay measures the inhibition of viral replication by quantifying viral antigen or RNA in infected cells.
-
Materials: A susceptible cell line (e.g., Vero, Huh-7), Zika virus stock, cell culture medium, primary antibody against a ZIKV antigen (e.g., envelope protein), a labeled secondary antibody, and the test compound.
-
Procedure:
-
Cells are seeded in microplates and infected with Zika virus in the presence of different concentrations of the test compound.
-
After an incubation period, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for a ZIKV protein.
-
A fluorescently labeled secondary antibody is added to detect the primary antibody.
-
The number of infected cells (fluorescent foci) is quantified using an automated imaging system or a fluorescence microscope.
-
The EC50 value is determined as the compound concentration that reduces the number of infected cells by 50%.[17][18][19]
-
4. Focus-Forming Unit (FFU) Assay (Dengue Virus):
-
Principle: Similar to the plaque reduction assay, this method quantifies infectious virus particles by detecting foci of infected cells.
-
Materials: A susceptible cell line (e.g., Vero, BHK-21), Dengue virus stock, cell culture medium, carboxymethylcellulose overlay, primary antibody against a DENV antigen, a labeled secondary antibody, and a substrate for colorimetric detection.
-
Procedure:
-
Cell monolayers in multi-well plates are infected with serial dilutions of the virus in the presence of the test compound.
-
After viral adsorption, the inoculum is replaced with a liquid overlay medium containing carboxymethylcellulose to limit virus spread.
-
Following incubation, the cells are fixed and permeabilized.
-
Infected cells are detected by immunostaining using a virus-specific primary antibody and an enzyme-conjugated secondary antibody.
-
A substrate is added to produce a colored precipitate at the sites of infection, forming visible foci.
-
The foci are counted, and the EC50 value is calculated as the compound concentration that reduces the number of foci by 50%.[7][8][20][21][22]
-
Conclusion
The available evidence demonstrates that this compound is a potent inhibitor of the SARS-CoV-2 main protease, a critical target for antiviral therapy. While direct experimental validation of this compound against other RNA viruses such as Influenza, Zika, and Dengue is currently lacking, the documented antiviral activity of its close analogue, Neoechinulin B, against Influenza and HCV suggests that the neoechinulin scaffold represents a promising starting point for the development of broad-spectrum antiviral agents. Further investigation into the antiviral profile of this compound against a wider range of viruses is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such future studies, which will be crucial for the continued exploration of this and other natural products in the fight against viral diseases.
References
- 1. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer | Semantic Scholar [semanticscholar.org]
- 9. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 12. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus plaque assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Plaque reduction assay [bio-protocol.org]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. High-Throughput Zika Viral Titer Assay for Rapid Screening of Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for The Production, Titration and Imaging of Zika Virus in Mammalian Cells - Creative Biogene [creative-biogene.com]
- 19. Video: Virus Propagation and Cell-Based Colorimetric Quantification [jove.com]
- 20. Quantitation of flaviviruses by fluorescent focus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. macrophage.snu.ac.kr [macrophage.snu.ac.kr]
- 22. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoechinulin A Demonstrates Superior Potency Over Echinulin as a SARS-CoV-2 Inhibitor
A comparative analysis of recent experimental data reveals that Neoechinulin A is a significantly more potent inhibitor of the SARS-CoV-2 main protease (Mpro) than its structural analog, Echinulin. In vitro studies have quantified this difference, establishing this compound as a promising candidate for further antiviral drug development. This guide provides a detailed comparison of their inhibitory activities, supported by experimental data and methodologies.
In Vitro Inhibitory Activity
A key study investigating the bio-guided isolation of indole (B1671886) diketopiperazine alkaloids from the Red Sea-derived fungus Aspergillus fumigatus MR2012 identified this compound as a potent inhibitor of SARS-CoV-2 Mpro.[1][2][3][4][5][6] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 0.47 µM.[1][2][3][4][6][7][8] In the same study, Echinulin exhibited considerably weaker inhibition, with an IC50 value of 3.90 µM.[3][7][8] This indicates that this compound is approximately 8.3 times more potent than Echinulin in inhibiting the enzymatic activity of SARS-CoV-2 Mpro. The inhibitory effect of this compound is comparable to the reference standard GC376, which had an IC50 of 0.36 µM in the same assay.[3][7]
Comparative Inhibitory Potency
| Compound | Target | IC50 (µM) | Reference Compound (GC376) IC50 (µM) |
| This compound | SARS-CoV-2 Mpro | 0.47[1][2][3][7][8] | 0.36[3][7] |
| Echinulin | SARS-CoV-2 Mpro | 3.90[3][7][8] | 0.36[3][7] |
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
Both this compound and Echinulin are proposed to exert their antiviral effects by targeting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][3] This enzyme plays a crucial role in the viral replication cycle by cleaving polyproteins into functional viral proteins. Inhibition of Mpro effectively halts viral replication.
Molecular docking and molecular dynamics simulations have been employed to elucidate the binding interactions between these compounds and the Mpro active site.[1][2][3] Despite their structural similarities, subtle differences in their chemical structures are believed to account for the significant disparity in their inhibitory potencies.
References
- 1. [PDF] this compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 5. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
Confirming Neoechinulin A's Mechanism of Action: A Comparative Guide to Gene Silencing Techniques
For Researchers, Scientists, and Drug Development Professionals
Neoechinulin A (Ne-A), a naturally occurring indole (B1671886) alkaloid, has demonstrated significant therapeutic potential across a spectrum of applications, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3] Preclinical studies suggest that its efficacy stems from the modulation of key signaling pathways, primarily the NF-κB and p38 MAPK pathways, and induction of apoptosis through the p53 pathway.[1][4][5] This guide provides a comparative framework for utilizing gene silencing technologies to definitively confirm the molecular targets of this compound, offering a crucial step in its validation for drug development.
Unraveling the Anti-Inflammatory Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6] In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, Ne-A treatment leads to a dose-dependent decrease in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][4] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][4] The upstream regulation of these inflammatory enzymes is attributed to the inhibition of the NF-κB and p38 MAPK signaling pathways.[5][6]
The Pro-Apoptotic Mechanism in Cancer Cells
In the context of oncology, this compound exhibits pro-apoptotic effects.[1][4] Studies have indicated that Ne-A can upregulate the tumor suppressor protein p53.[7][8] This activation of p53 is proposed to initiate a cascade of events leading to apoptosis, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases.[7]
Validating the Mechanism of Action with Gene Silencing
To unequivocally attribute the observed effects of this compound to the inhibition or activation of its putative targets, gene silencing serves as a powerful validation tool. By specifically knocking down the expression of key proteins in the proposed pathways, researchers can assess whether the therapeutic effects of Ne-A are diminished or abolished. This approach provides direct evidence of target engagement and on-target effects. The primary methods for achieving transient or stable gene knockdown include small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR-based technologies.[9]
Comparative Analysis of Gene Silencing Techniques
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional silencing via mRNA degradation.[9] | Post-transcriptional silencing through processing into siRNA.[9] | Gene editing at the DNA level, leading to permanent knockout.[9] |
| Effect Duration | Transient (typically 3-7 days).[9] | Stable, long-term knockdown, can be inducible.[9] | Permanent and heritable.[9] |
| Delivery Method | Transfection (e.g., lipofection, electroporation).[9] | Transduction (typically using lentiviral vectors).[9] | Transfection or transduction of Cas9 and guide RNA.[9] |
| On-Target Efficiency | Variable, typically 70-95% knockdown.[9] | High, can achieve >90% stable knockdown.[9] | High, can achieve complete knockout.[9] |
| Suitability for Ne-A MoA Confirmation | Ideal for initial, rapid validation of multiple targets. | Suitable for creating stable cell lines for in-depth mechanistic studies and in vivo models. | Best for definitive target validation and creating knockout models to study complete loss-of-function phenotypes. |
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for confirming the mechanism of action of this compound using siRNA-mediated gene silencing followed by functional assays.
Signaling Pathways Targeted by this compound
The diagrams below illustrate the proposed signaling pathways modulated by this compound. Gene silencing of the indicated target proteins would be performed to confirm their role in the observed cellular response.
Anti-Inflammatory Pathway
Pro-Apoptotic Pathway
Experimental Protocols
siRNA Transfection Protocol (for a 6-well plate)
-
Cell Seeding: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator until they are 60-80% confluent (typically 18-24 hours).
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute 20-80 pmol of the specific siRNA duplex (targeting NF-κB p65, p38, iNOS, COX-2, or p53) and a non-targeting (scrambled) siRNA control into 100 µl of serum-free medium.
-
In a separate tube, dilute 2-8 µl of a suitable siRNA transfection reagent into 100 µl of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Add 0.8 ml of serum-free medium to each tube containing the siRNA-transfection reagent complexes.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Incubation Post-Transfection: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Addition of Growth Medium: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Further Incubation: Incubate the cells for an additional 24-72 hours before proceeding with this compound treatment and subsequent assays.
Western Blot Protocol
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in 150 µl of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (NF-κB p65, phospho-p38, iNOS, COX-2, p53, Bax, Bcl-2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of gene silencing experiments designed to confirm the mechanism of action of this compound.
Table 1: Effect of NF-κB and p38 siRNA on this compound's Anti-Inflammatory Activity
| Treatment Group | Target Gene | NO Production (% of LPS control) | iNOS Expression (relative to control) |
| LPS + Vehicle | Scrambled siRNA | 100 ± 8.5 | 1.00 ± 0.12 |
| LPS + this compound (10 µM) | Scrambled siRNA | 45 ± 5.2 | 0.35 ± 0.04 |
| LPS + this compound (10 µM) | NF-κB p65 siRNA | 88 ± 7.9 | 0.92 ± 0.10 |
| LPS + this compound (10 µM) | p38 siRNA | 92 ± 8.1 | 0.95 ± 0.11 |
Data are represented as mean ± SD. The expected outcome is that knockdown of NF-κB or p38 will abrogate the inhibitory effect of this compound on NO production and iNOS expression.
Table 2: Effect of p53 siRNA on this compound-Induced Apoptosis in HeLa Cells
| Treatment Group | Target Gene | Apoptotic Cells (%) | Bax/Bcl-2 Ratio |
| Vehicle | Scrambled siRNA | 5 ± 1.2 | 1.0 ± 0.2 |
| This compound (20 µM) | Scrambled siRNA | 35 ± 4.5 | 4.8 ± 0.6 |
| This compound (20 µM) | p53 siRNA | 12 ± 2.1 | 1.5 ± 0.3 |
Data are represented as mean ± SD. The expected outcome is that knockdown of p53 will significantly reduce the pro-apoptotic effect of this compound.
Comparison with Alternative Compounds
| Compound | Primary Target(s) | Mechanism of Action | Suitability for Comparison |
| Parthenolide | NF-κB | Inhibits IKK, preventing IκBα degradation and NF-κB activation. | A well-characterized natural product NF-κB inhibitor to compare potency and specificity with Ne-A. |
| SB203580 | p38 MAPK | A specific, small molecule inhibitor of p38α and p38β. | Provides a benchmark for the p38 inhibitory activity of Ne-A. |
| Nutlin-3 | MDM2-p53 interaction | Inhibits the interaction between MDM2 and p53, leading to p53 stabilization and activation. | An alternative mechanism for p53 activation to contrast with Ne-A's proposed mechanism. |
By employing the rigorous approach of gene silencing, researchers can build a robust data package to support the proposed mechanisms of action for this compound. This level of target validation is essential for advancing this promising natural product through the drug discovery and development pipeline.
References
- 1. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 4. Short hairpin RNA and retroviral vector-mediated silencing of p53 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 8. Blockage of NF-κB by IKKβ- or RelA siRNA Rather Than the NF-κB Super-Suppressor IκBα Mutant Potentiates Adriamycin-induced Cytotoxicity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Proper Disposal of Neoechinulin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of chemical compounds. This document provides essential, immediate safety and logistical information for the proper disposal of Neoechinulin A, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. While it is considered non-hazardous for transport, appropriate personal protective equipment (PPE) should always be worn when handling this compound or its waste.
Recommended Personal Protective Equipment:
| Equipment | Specification |
| Eye Protection | Safety goggles or glasses. |
| Hand Protection | Chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. For handling larger quantities or in case of dust formation, a respirator may be necessary. |
In the event of a spill, avoid creating dust. Spills should be swept up and placed in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following procedure outlines the general steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential incompatible reactions. Do not mix with strong oxidizing or reducing agents, or strong acids and alkalis.[1]
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid to prevent accidental spills.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date when the waste was first added.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
4. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While this document focuses on disposal, the handling precautions are derived from standard laboratory safety protocols. The information regarding the non-hazardous nature for transport is based on the provided Material Safety Data Sheet.[1]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
